2,6-Dichloro-3-nitrobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQHGBSJIWOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383490 | |
| Record name | 2,6-dichloro-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5866-97-7 | |
| Record name | 2,6-dichloro-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-3-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,6-dichloro-3-nitrobenzaldehyde from 2,6-dichlorotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,6-dichloro-3-nitrobenzaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals, starting from the readily available precursor, 2,6-dichlorotoluene. The synthesis is a two-step process involving the nitration of the aromatic ring followed by the oxidation of the methyl group. This document details the experimental protocols for each step, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound from 2,6-dichlorotoluene is achieved through two sequential chemical transformations:
-
Nitration of 2,6-dichlorotoluene: The first step involves the electrophilic aromatic substitution of 2,6-dichlorotoluene to introduce a nitro group onto the benzene ring. The directing effects of the two ortho-chlorine atoms favor the substitution at the 3- and 4-positions. Careful control of reaction conditions is crucial to selectively obtain the desired 2,6-dichloro-3-nitrotoluene isomer.
-
Oxidation of 2,6-dichloro-3-nitrotoluene: The subsequent step is the oxidation of the methyl group of 2,6-dichloro-3-nitrotoluene to a formyl group, yielding the final product, this compound. This transformation can be accomplished using various oxidizing agents.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2,6-Dichlorotoluene | C₇H₆Cl₂ | 161.03 | 2-4 | 118-69-4 |
| 2,6-Dichloro-3-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | 53-56[1] | 29682-46-0 |
| This compound | C₇H₃Cl₂NO₃ | 220.01 | Not available | 5866-97-7 |
Experimental Protocols
Step 1: Synthesis of 2,6-dichloro-3-nitrotoluene
Objective: To synthesize 2,6-dichloro-3-nitrotoluene via the nitration of 2,6-dichlorotoluene.
Materials:
-
2,6-Dichlorotoluene
-
Fuming nitric acid (95%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2,6-dichlorotoluene and dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution of 2,6-dichlorotoluene, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice and stir until the ice has melted.
-
Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The desired 2,6-dichloro-3-nitrotoluene isomer may be purified from other isomers by fractional crystallization or column chromatography.
Note: The regioselectivity of the nitration of 2,6-dichlorotoluene can be influenced by the reaction conditions. The formation of the 3-nitro isomer is one of the possible outcomes, and separation from other isomers like the 4-nitro derivative may be required.
Step 2: Synthesis of this compound
Objective: To oxidize 2,6-dichloro-3-nitrotoluene to this compound.
Materials:
-
2,6-Dichloro-3-nitrotoluene
-
Chromium(VI) oxide
-
Acetic anhydride
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Sodium carbonate solution
-
Ethanol
-
Ice-salt bath
Procedure:
This protocol is a general method for the oxidation of a nitrotoluene to a nitrobenzaldehyde and may require optimization for this specific substrate.[2][3]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 2,6-dichloro-3-nitrotoluene in a mixture of acetic anhydride and glacial acetic acid.
-
Cool the flask in an ice-salt bath to below 10 °C.
-
Slowly add concentrated sulfuric acid to the cooled solution while stirring.
-
Add chromium(VI) oxide in small portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for several hours.
-
Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Neutralize the mixture with a sodium carbonate solution.
-
The intermediate diacetate can be hydrolyzed by refluxing with a mixture of ethanol, water, and sulfuric acid.
-
After hydrolysis, cool the mixture to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound from 2,6-dichlorotoluene.
Caption: Synthetic workflow for this compound.
References
Physicochemical Properties of 2,6-Dichloro-3-Nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,6-dichloro-3-nitrobenzaldehyde. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for structurally related molecules to offer valuable context and predictive insights. Furthermore, detailed, generalized experimental protocols for determining key physicochemical parameters are presented to aid in further research and characterization.
Core Physicochemical Data
While specific experimental data for this compound is scarce in publicly available literature, its fundamental molecular properties have been established.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 5866-97-7 | [1][2] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2] |
| Molecular Weight | 220.01 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | 98% | [2] |
| InChI | 1S/C7H3Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-3H | |
| InChIKey | CQOQHGBSJIWOCA-UHFFFAOYSA-N |
Comparative Physicochemical Data
To provide a framework for estimating the properties of this compound, the following table summarizes the experimental data for structurally similar compounds. The presence of two chlorine atoms and a nitro group on the benzaldehyde core will influence its properties relative to these analogs.
Table 2: Physicochemical Data for Structurally Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2,6-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 69-71 | 231 | Less than 1 mg/mL at 23 °C[3] |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 56-58 | 164 @ 23 mmHg | Sparingly soluble in water; soluble in ethanol, methanol, toluene, xylene, and chloroform.[4][5][6] |
| 2,3-Dichloro-6-nitrobenzaldehyde | C₇H₃Cl₂NO₃ | 220.01 | 86.5 | Not available | Not available |
| 3,5-Dichloro-2-nitrobenzaldehyde | C₇H₃Cl₂NO₃ | 220.01 | Not available | Not available | Not available |
Predicted Spectral Properties
-
¹H NMR: The proton spectrum is expected to show signals in the aromatic region (around 7.5-8.5 ppm) and a characteristic aldehyde proton signal further downfield (around 10.0-10.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the chloro and nitro substituents. For instance, in 3-nitrobenzaldehyde, the aldehyde proton appears at δ 10.14.[7]
-
¹³C NMR: The carbon spectrum will display a peak for the carbonyl carbon of the aldehyde group at approximately 190 ppm.[7] Aromatic carbons will resonate in the 120-150 ppm range.
-
IR Spectroscopy: The infrared spectrum is expected to exhibit strong characteristic absorption bands for the carbonyl group (C=O) of the aldehyde at approximately 1700-1720 cm⁻¹.[8] Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) should appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and C-Cl stretching bands will be present in the fingerprint region.
-
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 219 and 221 (due to chlorine isotopes). Common fragmentation patterns for nitrobenzaldehydes include the loss of the nitro group ([M-NO₂]⁺) and the aldehyde group ([M-CHO]⁺). For 3-nitrobenzaldehyde, the molecular ion is observed at m/z 151, with major fragments at m/z 150 ([M-H]⁺), 105 ([M-NO₂]⁺), and 77 ([C₆H₅]⁺).[9][10]
Experimental Protocols
The following are detailed, generalized methodologies for determining the key physicochemical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[11]
-
Thermometer
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.[11]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[11][12]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.
-
For a more accurate measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[12]
-
Repeat: For accuracy, repeat the determination with a fresh sample. Pure compounds typically have a sharp melting range of 1-2 °C.
Solubility Determination
Understanding a compound's solubility in various solvents is critical for its application in synthesis, purification, and biological assays.[4]
Apparatus:
-
Vials or test tubes with caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)
Procedure:
-
Initial Screening:
-
Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of vials.
-
Add a measured volume (e.g., 1 mL) of each solvent to be tested.
-
-
Mixing: Cap the vials and agitate them vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect each vial for dissolution. A compound is considered soluble if it forms a clear solution with no visible solid particles.
-
Quantitative Determination (if required):
-
To a saturated solution in equilibrium with excess solid, carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent and weigh the remaining solid to determine the concentration.
-
Alternatively, analytical techniques such as UV-Vis spectroscopy or HPLC can be used to quantify the amount of dissolved solute.
-
-
Temperature Effects: The solubility of most solids increases with temperature.[4] The procedure can be repeated at different temperatures to assess this effect.
Logical and Experimental Workflows
The following diagrams illustrate the logical relationship between a compound's structure and its properties, and a general workflow for its physicochemical characterization.
References
- 1. scbt.com [scbt.com]
- 2. indiamart.com [indiamart.com]
- 3. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 99-61-6 CAS | 3-NITROBENZALDEHYDE | Aldehydes | Article No. 04933 [lobachemie.com]
- 6. 3-Nitrobenzaldehyde | 99-61-6 [chemicalbook.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. chem.libretexts.org [chem.libretexts.org]
2,6-dichloro-3-nitrobenzaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,6-dichloro-3-nitrobenzaldehyde, a key chemical intermediate. Below you will find its core properties, a detailed synthesis protocol, and its applications in research and development, particularly in the field of medicinal chemistry.
Core Properties and Quantitative Data
This compound is a substituted aromatic aldehyde. Its chemical structure, featuring two chlorine atoms and a nitro group, makes it a versatile precursor for the synthesis of more complex molecules.
| Property | Value | Citations |
| CAS Number | 5866-97-7 | [1][2] |
| Molecular Weight | 220.01 g/mol | [1] |
| Chemical Formula | C₇H₃Cl₂NO₃ | [1][2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the nitration of 2,6-dichlorobenzaldehyde. The following protocol is a representative method based on established procedures for the nitration of substituted benzaldehydes.
Materials and Reagents:
-
2,6-dichlorobenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid. While maintaining the temperature below 10°C, add fuming nitric acid dropwise to the sulfuric acid with constant stirring.
-
Nitration Reaction: To the chilled nitrating mixture, slowly add 2,6-dichlorobenzaldehyde portion-wise, ensuring the reaction temperature does not exceed 15°C. After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane.
-
Transfer the dichloromethane solution to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.
Applications in Drug Discovery and Development
Substituted nitrobenzaldehydes are important building blocks in medicinal chemistry. The presence of the aldehyde, nitro, and chloro functional groups in this compound allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular scaffolds. For instance, 3-nitrobenzaldehyde is a known intermediate in the synthesis of dihydropyridine-based calcium channel blockers.[3]
The aldehyde group can undergo reactions such as reductive amination, Wittig reactions, and condensations to build more complex side chains. The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The chlorine atoms can also be substituted under specific conditions.
Below is a diagram illustrating the potential synthetic utility of this compound in the generation of a diverse library of compounds for drug discovery.
Caption: Synthetic utility of this compound.
Synthesis Workflow Diagram
The following diagram outlines the key steps in the synthesis of this compound from its precursor, 2,6-dichlorobenzaldehyde.
Caption: Synthesis workflow for this compound.
References
Spectroscopic Analysis of 2,6-dichloro-3-nitrobenzaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-3-nitrobenzaldehyde, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide presents expected data based on the analysis of structurally similar compounds and established spectroscopic principles.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring which significantly influences its spectroscopic properties. The presence of two chlorine atoms, a nitro group, and an aldehyde group leads to characteristic signals in its NMR, IR, and MS spectra, which are invaluable for its identification and characterization.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton and the two aromatic protons.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.4 | Singlet | 1H | Aldehyde (-CHO) |
| ~8.2 | Doublet | 1H | Aromatic (H-4) |
| ~7.8 | Doublet | 1H | Aromatic (H-5) |
Note: Predicted values are based on the analysis of similar compounds such as 3-nitrobenzaldehyde and chlorinated benzaldehydes. The exact chemical shifts may vary depending on the solvent and experimental conditions.[1][2]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~188 | Aldehyde (C=O) |
| ~150 | Aromatic (C-NO₂) |
| ~138 | Aromatic (C-Cl) |
| ~135 | Aromatic (C-Cl) |
| ~134 | Aromatic (C-CHO) |
| ~130 | Aromatic (CH) |
| ~128 | Aromatic (CH) |
Note: These are estimated chemical shifts. The signals for the quaternary carbons (C-NO₂, C-Cl, C-CHO) are typically weaker than those for the protonated carbons.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and chloro-aromatic moieties.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1710 | Strong | Aldehyde C=O stretch |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~800-700 | Strong | C-Cl stretch |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or liquid).[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion peak and characteristic fragment ions.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 221/219 | High | Molecular Ion [M]⁺ (Isotopic pattern due to two Cl atoms) |
| 191/189 | Medium | [M-NO]⁺ |
| 173/171 | Medium | [M-NO₂]⁺ |
| 142 | Medium | [M-NO₂-CO]⁺ |
| 111 | High | [C₆H₃Cl]⁺ |
Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.[5][6][7]
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.[8]
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[8][9]
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[10]
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.[11]
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[12]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[12]
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum to obtain the final spectrum of the compound.
Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[6]
-
The sample is vaporized in the ion source under high vacuum.[13]
Ionization and Analysis:
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6][13]
-
A detector records the abundance of each ion, generating the mass spectrum.[6]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. 4-Chloro-3-nitrobenzaldehyde(16588-34-4) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzaldehyde, 3-nitro- [webbook.nist.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Chemical structure and IUPAC name of 2,6-dichloro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloro-3-nitrobenzaldehyde, a halogenated nitroaromatic compound of interest in synthetic and medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A proposed synthesis protocol, based on the nitration of 2,6-dichlorobenzaldehyde, is presented alongside a potential purification method. Furthermore, this guide explores the reactivity of the constituent functional groups and discusses potential applications in drug discovery and development, drawing parallels with structurally related compounds.
Chemical Structure and IUPAC Name
This compound is an organic compound featuring a benzene ring substituted with two chlorine atoms, a nitro group, and a formyl (aldehyde) group.
-
IUPAC Name: this compound
-
Chemical Formula: C₇H₃Cl₂NO₃
-
CAS Number: 5866-97-7
-
Molecular Weight: 220.01 g/mol
The substituents are positioned on the benzene ring as follows: the aldehyde group is at position 1, the chlorine atoms are at positions 2 and 6, and the nitro group is at position 3.
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2,6-dichloro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-dichloro-3-nitrobenzaldehyde is an aromatic aldehyde of significant interest in synthetic organic chemistry, particularly as a potential building block for novel therapeutic agents and complex molecules. Its reactivity is governed by a unique interplay of electronic and steric effects conferred by the dichloro and nitro substituents. The strong electron-withdrawing nature of these groups renders the aldehyde carbonyl highly electrophilic and susceptible to nucleophilic attack. However, the presence of two chlorine atoms in the ortho positions introduces considerable steric hindrance, which can modulate reaction rates and pathways. This guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, including its synthesis, key reactions, and potential applications in drug development. While specific experimental data for this particular isomer is limited in the literature, this document extrapolates its expected chemical behavior based on well-established principles and data from closely related analogues.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving the nitration of a dichlorinated precursor or the oxidation of a corresponding benzyl alcohol. A common strategy involves the nitration of 2,6-dichlorobenzaldehyde.
Experimental Protocol: Nitration of 2,6-dichlorobenzaldehyde (General Method)
This protocol is a general method for the nitration of substituted benzaldehydes and would require optimization for the specific synthesis of this compound.
Materials:
-
2,6-dichlorobenzaldehyde
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 2,6-dichlorobenzaldehyde.
-
Maintain the temperature below 10°C and add fuming nitric acid dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at a low temperature for a specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Reactivity of the Aldehyde Group
The aldehyde group in this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro group, as well as the inductive effect of the two chlorine atoms.[1] This electronic activation is, however, counterbalanced by the significant steric hindrance from the two ortho-chloro substituents, which can impede the approach of bulky nucleophiles.[2]
Oxidation
The aldehyde group can be readily oxidized to a carboxylic acid.
Experimental Protocol: Oxidation to 2,6-dichloro-3-nitrobenzoic acid (General Method)
This protocol describes a general Jones oxidation of an aldehyde to a carboxylic acid.
Materials:
-
This compound
-
Jones reagent (chromium trioxide in sulfuric acid)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in acetone and cool the solution in an ice bath.
-
Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green/blue.
-
After the addition is complete, continue stirring for a few hours at room temperature, monitoring the reaction by TLC.
-
Quench the excess oxidant by adding isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude carboxylic acid.
-
Purify the product by recrystallization.
Reduction of the Aldehyde Group
The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents. Stronger reducing agents may also reduce the nitro group.
Experimental Protocol: Reduction to 2,6-dichloro-3-nitrobenzyl alcohol (General Method)
This protocol outlines a general procedure for the reduction of an aldehyde using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride
-
Methanol
-
Dichloromethane
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in methanol and cool the solution in an ice bath.
-
Add sodium borohydride portion-wise with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol.
-
Purify the product by column chromatography.
Nucleophilic Addition and Condensation Reactions
The highly electrophilic nature of the carbonyl carbon in this compound makes it an excellent substrate for various nucleophilic addition and condensation reactions.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[3]
This protocol is a general procedure for the Knoevenagel condensation.[3]
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, the product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes using a phosphorus ylide (Wittig reagent).[4][5]
This protocol describes a general Wittig reaction with a stabilized ylide, which typically favors the formation of the (E)-alkene.[6]
Materials:
-
A suitable phosphonium salt (e.g., (triphenylphosphoranylidene)acetate)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is often observed).
-
Stir the ylide solution at 0°C for 30 minutes.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).
-
Quench the reaction with water or saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Quantitative Data from Related Compounds
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | >90 |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | >95 |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | ~90 |
| 2-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | ~85 |
Note: The yields are approximate and can vary based on reaction conditions.
Applications in Drug Development
Nitroaromatic compounds are prevalent in medicinal chemistry and exhibit a wide range of biological activities, including antibacterial, anticancer, and antiparasitic properties. Specifically, 3-nitrobenzaldehyde is a known intermediate in the synthesis of several dihydropyridine calcium channel blockers, such as nitrendipine, nicardipine, and nimodipine. The presence of the dichloro and nitro substituents on the benzaldehyde scaffold provides medicinal chemists with multiple points for structural modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The aldehyde functionality allows for the introduction of various pharmacophores through reactions like reductive amination and condensation reactions.
Visualizations
Reaction Workflows
Caption: General workflow for a Knoevenagel condensation reaction.
Caption: Logical pathway for a Wittig reaction.
Signaling Pathways
While this compound is not a known signaling molecule itself, its derivatives could potentially interact with various biological pathways. For instance, α,β-unsaturated ketones, which can be synthesized from this aldehyde via Knoevenagel condensation, are known to act as Michael acceptors and can covalently modify cysteine residues in proteins, thereby inhibiting enzyme activity or disrupting protein-protein interactions in signaling cascades.
Caption: Potential mechanism of action for a derivative.
Conclusion
This compound represents a reactive and versatile scaffold for organic synthesis. The aldehyde group is electronically activated for a variety of important transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Wittig reaction. The steric hindrance imposed by the ortho-chloro substituents is a key factor that must be considered in reaction design and optimization. Although detailed experimental studies on this specific isomer are not extensively reported, its chemical behavior can be reliably predicted from related compounds. Its potential as a precursor to biologically active molecules makes it a compound of considerable interest for further investigation in the fields of medicinal chemistry and drug development.
References
The Nitro Group's Influence on 2,6-Dichloro-3-nitrobenzaldehyde Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the nitro group in dictating the chemical reactivity of 2,6-dichloro-3-nitrobenzaldehyde. Understanding these structure-activity relationships is paramount for the effective use of this versatile reagent in the synthesis of complex organic molecules, including pharmaceutical intermediates and other fine chemicals. This document provides a comprehensive overview of the electronic and steric effects at play, supported by available quantitative data, detailed experimental methodologies, and visual representations of key chemical principles.
Core Principles: Electronic and Steric Effects
The reactivity of this compound is fundamentally governed by the interplay of electronic and steric effects imparted by its substituents. The nitro group (-NO₂), in particular, plays a dominant role in modulating the chemical behavior of both the aromatic ring and the aldehyde functional group.
Electronic Influence of the Nitro Group
The nitro group is a potent electron-withdrawing group, exerting its influence through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.
-
Resonance Effect (-M or -R): The nitro group can delocalize the pi electrons of the benzene ring onto itself, creating resonance structures with a positive charge on the aromatic ring, particularly at the ortho and para positions.[1][2]
This strong electron-withdrawing character has two major consequences for the reactivity of the aromatic ring:
-
Deactivation towards Electrophilic Aromatic Substitution: By significantly reducing the electron density of the benzene ring, the nitro group makes it less nucleophilic and therefore less reactive towards electrophiles.[1][3]
-
Activation towards Nucleophilic Aromatic Substitution: The electron deficiency created by the nitro group, especially at the ortho and para positions, facilitates the attack of nucleophiles on the aromatic ring.[3]
In the case of this compound, the nitro group is positioned meta to the aldehyde group. Both the nitro group and the two chlorine atoms are electron-withdrawing, rendering the aromatic ring highly electron-deficient.
Impact on Aldehyde Reactivity
The electron-withdrawing nature of the nitro and chloro substituents also enhances the electrophilicity of the carbonyl carbon in the aldehyde group. This makes the aldehyde more susceptible to nucleophilic attack, a key step in many important organic transformations such as condensations, additions, and reductions.
Steric Hindrance
The two chlorine atoms at the ortho positions (C2 and C6) relative to the aldehyde group introduce significant steric hindrance.[4] This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions at the aldehyde functionality compared to unhindered benzaldehydes. The overall reactivity of the aldehyde group is therefore a balance between the electronic activation by the substituents and the steric hindrance they impose.
Quantitative Data and Spectroscopic Information
Hammett Substituent Constants
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constants (σ) for the groups present in this compound are provided in the table below.
| Substituent | Position | Hammett Constant (σp) | Hammett Constant (σm) |
| -NO₂ | para | 0.78 | 0.71 |
| -Cl | para | 0.23 | 0.37 |
Data sourced from a comprehensive survey of Hammett constants.[5]
The positive values of these constants indicate their electron-withdrawing nature. In reactions with a positive reaction constant (ρ), such as nucleophilic additions to the carbonyl group, these substituents are expected to increase the reaction rate.
Spectroscopic Data
The structural features of this compound are confirmed by various spectroscopic methods.
| Spectroscopic Data |
| ¹H NMR Spectrum |
| The proton nuclear magnetic resonance spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. |
| Infrared (IR) Spectrum |
| The IR spectrum reveals the presence of key functional groups, such as the carbonyl (C=O) of the aldehyde and the nitro (N-O) stretches. |
| Mass Spectrum (MS) |
| The mass spectrum confirms the molecular weight of the compound (220.01 g/mol ).[3] |
Specific spectral data can be accessed from chemical databases such as ChemicalBook.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, established procedures for analogous compounds can be adapted.
Synthesis of Substituted Nitrobenzaldehydes
The synthesis of nitrobenzaldehydes typically involves the nitration of the corresponding benzaldehyde or the oxidation of a nitrotoluene. The following protocol is a general procedure for the nitration of benzaldehyde, which can be adapted for substituted benzaldehydes.
Protocol: Nitration of Benzaldehyde to 3-Nitrobenzaldehyde [7]
-
Preparation of Nitrating Mixture: In a three-neck flask equipped with a thermometer and an addition funnel, add 19 mL of concentrated H₂SO₄. While cooling in an ice bath, slowly add 8.7 mL of fuming HNO₃, ensuring the temperature does not exceed 10°C.
-
Addition of Benzaldehyde: To the cooled nitrating acid, add 2.12 g of benzaldehyde dropwise, maintaining the temperature at 15°C.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Pour the reaction mixture onto 500 g of crushed ice and stir. Collect the resulting precipitate by suction filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/petroleum ether.
Safety Note: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Kinetic Analysis of Aldehyde Condensation Reactions
The reactivity of the aldehyde group can be quantitatively assessed by monitoring the kinetics of a condensation reaction, such as the Knoevenagel condensation.
Protocol: Kinetic Analysis by UV-Vis Spectrophotometry [8]
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, an active methylene compound (e.g., ethyl cyanoacetate), and a basic catalyst (e.g., piperidine) in a suitable solvent (e.g., ethanol).
-
Determination of λmax: Determine the wavelength of maximum absorbance (λmax) of the colored product formed by allowing a small-scale reaction to proceed to completion.
-
Kinetic Run: In a thermostatted cuvette, mix the solutions of the aldehyde and the active methylene compound. Initiate the reaction by adding the catalyst.
-
Data Acquisition: Immediately begin recording the absorbance at λmax as a function of time. The rate of the reaction can be determined from the change in absorbance over time.
Visualizing Reaction Pathways and Logical Relationships
Graphviz diagrams are provided to illustrate the key electronic effects and a general reaction workflow.
Caption: Electronic effects of substituents on reactivity.
Caption: General experimental workflow for synthesis.
Conclusion
The nitro group in this compound is a powerful modulator of the molecule's reactivity. Its strong electron-withdrawing nature, in conjunction with the effects of the chlorine atoms, deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution. Furthermore, it enhances the electrophilicity of the aldehyde carbonyl, promoting nucleophilic addition reactions, although this is tempered by steric hindrance from the ortho-chloro substituents. A thorough understanding of these principles is essential for designing efficient synthetic routes and for the successful application of this compound in the development of new chemical entities.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scbt.com [scbt.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. This compound(5866-97-7) 1H NMR spectrum [chemicalbook.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. benchchem.com [benchchem.com]
Safety and Handling of 2,6-Dichloro-3-Nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for 2,6-dichloro-3-nitrobenzaldehyde (CAS No. 5866-97-7). The content is intended for professionals in research, scientific, and drug development fields who may handle this compound. This document synthesizes available safety data, outlines recommended handling procedures, and provides emergency protocols. While specific toxicological data for this compound is limited, this guide draws upon information from analogous chemical structures and general principles of chemical safety to offer a thorough understanding of the potential hazards and mitigation strategies.
Introduction
This compound is a substituted aromatic aldehyde containing both chloro and nitro functional groups. These structural features contribute to its reactivity and potential biological activity, making it a compound of interest in various chemical syntheses. However, these same features also necessitate careful handling due to potential health and environmental hazards. This guide aims to provide the necessary information to handle this chemical safely in a laboratory or research setting.
Physicochemical and Toxicological Data
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5866-97-7 | [1] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |
| Molecular Weight | 220.01 g/mol | [1] |
| Appearance | Solid | Sigma-Aldrich |
Note: Specific data on properties like melting point, boiling point, and solubility for this compound are not consistently available in the searched literature. Researchers should consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.
Toxicological Summary
Direct and quantitative toxicological data such as LD50 and LC50 values for this compound are not specified in the available literature. Hazard identification is therefore based on GHS classifications and information for analogous compounds.
| Hazard | Classification | Notes |
| Acute Oral Toxicity | Harmful if swallowed[2] | General classification for many nitroaromatic compounds. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[2] | Aromatic aldehydes and halogenated compounds can be irritants. |
| Serious Eye Damage/Irritation | Causes serious eye damage[2] | Expected based on skin corrosion/irritation classification. |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction[2] | Aldehydes are known to have sensitizing potential. |
| Germ Cell Mutagenicity | Not Classified | Data not available. However, some nitroaromatic compounds are known to be mutagenic. |
| Carcinogenicity | Not Classified | No components are listed as carcinogens by IARC, ACGIH, NTP, or OSHA for analogous compounds[3] |
| Reproductive Toxicity | Not Classified | Data not available. |
Hazard Identification and GHS Classification
Based on available safety data sheets for this compound and its analogs, the following GHS hazard statements and pictograms are applicable.
| Pictogram | Signal Word | Hazard Statements |
|
| Danger | H302: Harmful if swallowed[2] H314: Causes severe skin burns and eye damage[2] H317: May cause an allergic skin reaction[2] |
Experimental Protocols
While specific experimental protocols for the safety assessment of this compound are not published, this section outlines standard methodologies for evaluating the key toxicological endpoints associated with its chemical class.
In Vitro Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
This protocol is a standard method for assessing the mutagenic potential of a substance.
-
Strain Preparation: Cultures of appropriate bacterial tester strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA) are grown overnight in nutrient broth at 37°C with shaking.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from induced rat liver) to mimic mammalian metabolism.
-
Test Compound Preparation: A series of dilutions of this compound are prepared in a suitable solvent (e.g., DMSO).
-
Exposure: The bacterial strains are exposed to the test compound dilutions, along with positive and negative controls, in the presence and absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the auxotrophic strains.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Skin Irritation/Corrosion Assessment (OECD Test Guideline 404)
This protocol provides a method for assessing the potential of a substance to cause skin irritation or corrosion.
-
Animal Model: Albino rabbits are typically used for this assay.
-
Test Substance Application: A small amount (0.5 g of the solid compound) is applied to a small area of the animal's clipped skin. The application site is then covered with a gauze patch.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system.
-
Classification: The severity and reversibility of the skin reactions are used to classify the substance as corrosive or irritant.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound can be inferred from the known mechanisms of its constituent functional groups: aromatic nitro compounds and aldehydes.
Potential Genotoxicity of Nitroaromatic Compounds
Nitroaromatic compounds are known to exert genotoxic effects through the metabolic reduction of the nitro group. This process can lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts and potentially leading to mutations.
Caption: Metabolic activation of nitroaromatic compounds leading to potential genotoxicity.
Aldehyde-Mediated Toxicity
The aldehyde functional group is electrophilic and can react with nucleophilic groups in biological macromolecules such as proteins and DNA. This can lead to the formation of covalent adducts, enzyme inactivation, and cellular damage.
Caption: General mechanism of aldehyde toxicity through reaction with biological macromolecules.
Handling and Storage
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound. The following PPE is recommended:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.
Safe Handling Practices
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Leak Procedures
A general workflow for responding to a spill of this compound is outlined below.
Caption: Workflow for responding to a chemical spill.
Disposal Considerations
This compound is a halogenated organic compound and should be disposed of as hazardous waste.
-
Collect waste material in a designated, labeled, and sealed container for halogenated organic waste.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound presents several potential hazards that require careful management. While specific toxicological data is limited, its chemical structure suggests that it should be handled as a compound that is harmful if swallowed, causes severe skin and eye damage, and may cause an allergic skin reaction. Adherence to the safety precautions, handling procedures, and emergency protocols outlined in this guide is essential for minimizing risk to researchers and the environment. As with all chemicals, a thorough review of the supplier-specific Safety Data Sheet and a comprehensive, task-specific risk assessment should be completed before any work with this compound begins.
References
Unlocking the Potential of 2,6-dichloro-3-nitrobenzaldehyde: A Technical Guide for Researchers
A versatile aromatic aldehyde, 2,6-dichloro-3-nitrobenzaldehyde, presents a compelling scaffold for the exploration of novel chemical entities with significant potential in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of promising research avenues, detailing key chemical transformations and potential biological activities of its derivatives. The strategic positioning of electron-withdrawing chloro and nitro groups on the benzaldehyde ring system imparts unique reactivity, making it a valuable starting material for the synthesis of diverse molecular architectures.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for seminal reactions and a structured presentation of quantitative data to facilitate comparative analysis. Visual diagrams of reaction pathways and experimental workflows are provided to enhance understanding of the core concepts.
Core Reactivity and Synthetic Potential
The chemical behavior of this compound is primarily dictated by the interplay of its three functional groups: the aldehyde, the nitro group, and the two chlorine atoms. This unique arrangement opens up several avenues for chemical modification, making it a versatile building block for a variety of organic compounds.
Reactions at the Aldehyde Group
The electrophilic nature of the aldehyde carbonyl group makes it a prime site for nucleophilic attack. This reactivity is the foundation for the synthesis of a wide array of derivatives.
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound. This reaction, when applied to this compound, can lead to the formation of substituted styrenes, which are valuable intermediates in organic synthesis.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Materials: this compound (1 mmol), malononitrile (1.1 mmol), a weak base catalyst (e.g., piperidine or ammonium acetate, catalytic amount), and a suitable solvent (e.g., ethanol or toluene).
-
Procedure: To a solution of this compound in the chosen solvent, add malononitrile and the basic catalyst. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization.
The reaction of this compound with primary amines readily forms Schiff bases (imines). These compounds are not only stable but also serve as versatile intermediates for the synthesis of various heterocyclic compounds and have shown significant biological activities.
Experimental Protocol: Schiff Base Synthesis with Aniline
-
Materials: this compound (1 mmol), aniline (1 mmol), a catalytic amount of glacial acetic acid, and ethanol as the solvent.[1]
-
Procedure: Dissolve this compound and aniline in ethanol in a round-bottom flask.[1] Add a few drops of glacial acetic acid to catalyze the reaction.[1] The mixture is then refluxed for several hours, with the progress of the reaction monitored by TLC. After completion, the mixture is cooled, and the precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.[1]
The Biginelli reaction is a one-pot multicomponent reaction that allows for the synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[2][3] These heterocyclic compounds are known to exhibit a wide range of pharmacological activities.
Experimental Protocol: Biginelli Reaction
-
Materials: this compound (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and an acid catalyst (e.g., HCl or a Lewis acid).[2][3][4]
-
Procedure: A mixture of this compound, ethyl acetoacetate, urea, and the catalyst in a suitable solvent (often ethanol) is heated to reflux.[5] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, a dihydropyrimidinone, typically precipitates and can be isolated by filtration.[5]
Transformations of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation is a key step in the synthesis of many biologically active compounds, as the resulting aniline derivatives can undergo a variety of further reactions.
Experimental Protocol: Reduction of the Nitro Group
-
Materials: this compound (1 mmol), a reducing agent (e.g., SnCl₂·2H₂O in ethanol or catalytic hydrogenation with Pd/C), and a suitable solvent.[6]
-
Procedure (using SnCl₂·2H₂O): Dissolve this compound in ethanol and add a stoichiometric excess of stannous chloride dihydrate. The reaction mixture is typically heated to reflux and monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is treated with a basic solution to precipitate the tin salts. The desired 2,6-dichloro-3-aminobenzaldehyde is then extracted with an organic solvent and purified.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group and the two chlorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atoms by various nucleophiles, providing a route to a wide range of substituted benzaldehyde derivatives.
Potential Research Areas and Applications
The derivatives of this compound hold significant promise in several areas of research, particularly in the development of new therapeutic agents.
Anticancer Activity
Schiff bases and chalcones derived from substituted benzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines. The presence of the dichloro and nitro functionalities in the starting material can contribute to the overall biological activity of the resulting molecules. Research in this area could focus on synthesizing a library of derivatives and evaluating their anticancer potential.
| Derivative Class | Example Target | Reported IC50 Range (for related compounds) |
| Schiff Bases | Breast Cancer (MCF-7), Colon Cancer (HCT-116) | 4.92 - 55.81 µM[7] |
| Chalcones | Breast Cancer (MCF-7), Lung Cancer (A549) | 3.44 - 79.13 µg/mL[8] |
| Quinoxalines | Various Cancer Cell Lines | Broad spectrum of activity reported |
Antimicrobial Activity
Quinoxaline derivatives, which can be synthesized from o-diamines and α-dicarbonyl compounds (which can be derived from this compound), are known to possess a broad spectrum of antimicrobial activities.[9][10][11][12] The synthesis and evaluation of novel quinoxalines derived from this starting material could lead to the discovery of new antibacterial and antifungal agents.
| Derivative Class | Target Microorganisms | Reported Activity |
| Quinoxalines | Staphylococcus aureus, Bacillus subtilis, Candida albicans | Significant inhibition observed[9][10] |
| Schiff Bases | Staphylococcus aureus, Escherichia coli | Moderate to significant inhibition reported |
Visualizing the Possibilities: Reaction Pathways and Workflows
To further illustrate the synthetic potential of this compound, the following diagrams, generated using the DOT language, outline key reaction pathways and experimental workflows.
Caption: Knoevenagel condensation of this compound.
Caption: Schiff base formation from this compound.
Caption: Biginelli reaction involving this compound.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion
This compound is a readily available and highly versatile starting material with significant untapped potential. Its unique electronic and steric properties make it an ideal candidate for the synthesis of a wide range of novel compounds. The exploration of its reactivity through reactions such as the Knoevenagel condensation, Schiff base formation, and Biginelli reaction, coupled with the investigation of the biological activities of the resulting derivatives, presents a fertile ground for future research in medicinal chemistry and drug discovery. This guide provides a foundational framework to inspire and direct such research endeavors.
References
- 1. globalconference.info [globalconference.info]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. atlas.org [atlas.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arcjournals.org [arcjournals.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Synthesis of 6,8-Dichloroquinazolines from 2,6-Dichloro-3-nitrobenzaldehyde for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 6,8-dichloroquinazolines, a class of heterocyclic compounds with significant potential in medicinal chemistry, using 2,6-dichloro-3-nitrobenzaldehyde as a key starting material. The described methodology is based on established synthetic strategies for quinazoline synthesis from ortho-nitrobenzaldehydes, adapted for this specific substrate.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and approved drugs.[1][2][3][4] Their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties, make them attractive scaffolds for drug discovery and development.[1][4][5][6] Halogenated quinazolines, in particular, have demonstrated significant therapeutic potential, with chloro-substituted derivatives showing promising antitumor activities.[7][8]
This document outlines a synthetic route to 6,8-dichloroquinazolines, leveraging the reactivity of this compound. The protocol is based on a reductive cyclization strategy, a common and effective method for the formation of the quinazoline ring system from ortho-nitro-substituted aromatic aldehydes.
Synthetic Pathway Overview
The synthesis of 6,8-dichloroquinazolines from this compound can be achieved via a two-step process. The first step involves the reductive cyclization of the starting material in the presence of a nitrogen source to form the quinazoline core. This is followed by optional further functionalization to generate a library of diverse derivatives for biological screening.
Caption: Proposed synthetic pathway for 6,8-dichloroquinazoline.
Experimental Protocols
Protocol 1: Synthesis of 6,8-Dichloroquinazoline via Reductive Cyclization
This protocol describes the one-pot synthesis of the 6,8-dichloroquinazoline scaffold from this compound. The reaction proceeds through an in-situ reduction of the nitro group to an amine, which then undergoes cyclization with a nitrogen source.
Materials:
-
This compound
-
Iron powder (Fe), <325 mesh
-
Ammonium chloride (NH₄Cl)
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a mixture of glacial acetic acid, ethanol, and water (e.g., in a 2:1:1 ratio).
-
To the stirred solution, add ammonium chloride (3.0-5.0 eq).
-
Reduction: Gradually add iron powder (4.0-6.0 eq) to the reaction mixture in portions. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6,8-dichloroquinazoline.
Data Presentation
The following table summarizes the expected reaction parameters and potential outcomes based on similar syntheses reported in the literature for related substrates. Actual results may vary and optimization may be required.
| Starting Material | Reagents & Conditions | Product | Expected Yield (%) | Reference Method |
| This compound | Fe, NH₄Cl, AcOH/EtOH/H₂O, Reflux | 6,8-Dichloroquinazoline | 60-80% | Adapted from Riedel Synthesis |
| 2-Nitrobenzaldehyde | Fe, AcOH | Quinoline derivatives | 70-90% | Domino Nitro Reduction-Friedländer[9][10] |
| Substituted 2-nitrobenzimidates | Fe, HCl | 2,4-Diaminoquinazolines | High Yields | Cascade Reductive Cyclization[11] |
Application in Drug Discovery
The synthesized 6,8-dichloroquinazoline serves as a versatile scaffold for the development of novel therapeutic agents. The chloro substituents provide handles for further chemical modifications, such as nucleophilic aromatic substitution reactions, to generate a library of analogs for structure-activity relationship (SAR) studies.
Signaling Pathway Diagram
Quinazoline derivatives are known to target various signaling pathways implicated in cancer and other diseases. A prominent example is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of substituted quinazolines to interact with multiple targets in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
Suzuki-Miyaura coupling of 2,6-dichloro-3-nitrobenzaldehyde with boronic acids
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2,6-dichloro-3-nitrobenzaldehyde with Boronic Acids
Disclaimer: As of the last literature search, no specific experimental protocols for the Suzuki-Miyaura coupling of this compound have been published. The following application notes and protocols are based on established procedures for the structurally analogous and electronically similar substrate, 2,6-dichloroquinoxaline. These guidelines are intended to provide a robust starting point for researchers and will likely require optimization for specific boronic acid partners.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals, agrochemicals, and functional materials. This compound is a potentially valuable building block, featuring two reactive chloro-groups and an aldehyde moiety for further functionalization. The presence of a strong electron-withdrawing nitro group is expected to activate the aryl chloride bonds towards oxidative addition in the palladium catalytic cycle. This document outlines proposed methodologies for the selective mono-arylation of this compound with various boronic acids.
General Reaction Scheme
The target transformation is the selective substitution of one of the chlorine atoms of this compound with an aryl or heteroaryl group from a boronic acid. The regioselectivity of the reaction (substitution at the C2 or C6 position) will be influenced by the steric environment and the electronic effects of the substituents. It is anticipated that the reaction will preferentially occur at the less sterically hindered position.
Caption: Proposed Suzuki-Miyaura coupling of this compound.
Experimental Protocols
The following protocols are adapted from successful mono-arylation of 2,6-dichloroquinoxaline and should serve as a starting point for optimization.
Protocol 1: General Conditions for Mono-Arylation
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2 equivalents)
-
Anhydrous THF
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Heating source (oil bath or heating mantle)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube or microwave vial, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.3 mmol, 1.3 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF (e.g., 5 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table presents data from the Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline with various arylboronic acids. These results provide an indication of the expected yields and substrate scope for the proposed reaction with this compound under similar conditions.
| Entry | Boronic Acid | Product from 2,6-dichloroquinoxaline | Yield (%)[1] |
| 1 | 2-Tolylboronic acid | 2-Chloro-6-(2-tolyl)quinoxaline | 77[1] |
| 2 | 3-Tolylboronic acid | 2-Chloro-6-(3-tolyl)quinoxaline | 67[1] |
| 3 | 4-Tolylboronic acid | 2-Chloro-6-(4-tolyl)quinoxaline | 75[1] |
| 4 | 3,5-Dimethylphenylboronic acid | 2-Chloro-6-(3,5-dimethylphenyl)quinoxaline | 90[1] |
| 5 | 2-Methoxyphenylboronic acid | 2-Chloro-6-(2-methoxyphenyl)quinoxaline | 72[1] |
| 6 | 4-Methoxyphenylboronic acid | 2-Chloro-6-(4-methoxyphenyl)quinoxaline | 63[1] |
| 7 | 4-Fluorophenylboronic acid | 2-Chloro-6-(4-fluorophenyl)quinoxaline | 62[1] |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No reaction or low yield | Catalyst is not active. | Use a fresh batch of catalyst or a more active pre-catalyst. |
| Aryl chloride is not reactive enough under these conditions. | Increase the temperature, use a stronger base (e.g., Cs₂CO₃), or a more electron-rich and bulky ligand (e.g., SPhos, XPhos). | |
| Protodeboronation (boronic acid is consumed without coupling) | Presence of water or protic solvents. | Ensure all reagents and solvents are anhydrous. |
| Reaction temperature is too high. | Lower the reaction temperature. | |
| Homocoupling of the boronic acid | Presence of oxygen in the reaction. | Thoroughly degas the solvent and ensure a good inert atmosphere is maintained. |
| Formation of di-substituted product | Boronic acid is too reactive or used in large excess. | Reduce the equivalents of boronic acid to 1.1. Monitor the reaction closely and stop it once the mono-substituted product is the major component. |
References
Application Notes: Selective Reduction of 2,6-dichloro-3-nitrobenzaldehyde to 3-amino-2,6-dichlorobenzaldehyde
References
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Application Notes and Protocols for the Selective Reduction of 2,6-dichloro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conditions for the selective reduction of the nitro group in 2,6-dichloro-3-nitrobenzaldehyde to an amine, while preserving the aldehyde and chloro functional groups. The resulting product, 2-amino-6-chloro-3-formylbenzaldehyde, is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
Introduction
The selective reduction of a nitro group in the presence of other reducible functionalities, such as an aldehyde and aryl halides, is a common challenge in organic synthesis. For the specific case of this compound, the goal is to achieve high chemoselectivity, avoiding the reduction of the aldehyde to an alcohol and preventing dehalogenation. This document outlines suitable methods and provides a detailed experimental protocol for achieving this transformation efficiently.
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent is critical for the selective reduction of this compound. The following table summarizes common reducing agents and their suitability for this transformation.
| Reducing Agent/System | Selectivity for Nitro Group | Potential Side Reactions | Notes |
| Fe / HCl or NH₄Cl | High | Minimal | A classic and robust method for selective nitro group reduction in the presence of carbonyls and halogens.[1][2] |
| SnCl₂·2H₂O | High | Minimal | A mild and highly selective reagent for nitro groups over carbonyls and generally does not affect nitriles.[1][3][4] |
| Raney Nickel / H₂ | Good | Possible aldehyde reduction | Often preferred over Pd/C to prevent dehalogenation of aryl halides.[1][3] |
| Pd/C / H₂ | Good | High risk of dehalogenation | Standard catalytic hydrogenation is efficient for nitro reduction but often leads to the loss of chloro substituents.[1][3] |
| Sodium Sulfide (Na₂S) | Moderate | Can sometimes be selective | An alternative where hydrogenation or acidic conditions are not suitable.[3] |
| Zinc (Zn) / Acid (e.g., AcOH) | Good | Possible aldehyde reduction | A mild method for reducing nitro groups in the presence of other reducible groups.[3] |
Experimental Protocols
This section provides a detailed methodology for the selective reduction of this compound using iron powder and hydrochloric acid, a method known for its high selectivity and reliability.[1][2]
Protocol: Selective Reduction using Iron and Hydrochloric Acid
Materials:
-
This compound
-
Iron powder (fine grade)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Deionized water
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirring solution, add iron powder (3-4 equivalents).
-
Slowly add a solution of concentrated hydrochloric acid (0.2-0.5 equivalents) in water. An exothermic reaction may be observed.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-amino-6-chloro-3-formylbenzaldehyde.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the selective reduction.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application of 2,6-dichloro-3-nitrobenzaldehyde as a Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,6-dichloro-3-nitrobenzaldehyde in the synthesis of quinoline and benzimidazole derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.
Introduction
This compound is a versatile precursor for the synthesis of various heterocyclic compounds. The presence of an aldehyde group, a nitro group, and two chlorine atoms on the benzene ring offers multiple reaction sites for constructing complex molecular architectures. The electron-withdrawing nature of the nitro and chloro substituents enhances the reactivity of the aldehyde group in condensation reactions. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. This document outlines protocols for two key applications: the synthesis of substituted quinolines via a domino nitro reduction-Friedländer annulation and the preparation of benzimidazole derivatives.
Synthesis of Substituted Quinolines
The Friedländer annulation is a classic and efficient method for synthesizing quinolines. A significant modification of this reaction involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then condenses with an active methylene compound. This domino reaction is particularly useful as it circumvents the need to handle potentially unstable 2-aminobenzaldehydes.
Reaction Pathway: Domino Nitro Reduction-Friedländer Annulation
The synthesis proceeds in three main stages within a single pot:
-
Nitro Group Reduction: The nitro group of this compound is reduced to an amino group, typically using a reducing agent like iron powder in acetic acid.
-
Knoevenagel Condensation: The in situ generated 2-amino-3,5-dichlorobenzaldehyde undergoes a Knoevenagel condensation with an active methylene compound (e.g., β-ketoester or β-diketone).
-
Cyclization and Aromatization: The intermediate from the condensation reaction undergoes intramolecular cyclization followed by dehydration to yield the stable aromatic quinoline ring.
Caption: Domino Nitro Reduction-Friedländer Annulation Pathway.
Experimental Protocol 1: Synthesis of Ethyl 8-chloro-7-nitro-2-methylquinoline-3-carboxylate
This protocol describes a general procedure for the synthesis of a substituted quinoline from this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv.) in glacial acetic acid.
-
Add ethyl acetoacetate (2.0-3.0 equiv.) to the solution.
-
Heating: Stir the mixture and heat to 95-110 °C.
-
Addition of Iron: Once the reaction mixture reaches the target temperature, add iron powder (4.0 equiv.) portion-wise over 15 minutes. An immediate color change is typically observed.
-
Reaction Monitoring: Maintain the temperature and continue heating for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove iron salts, washing the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure substituted quinoline.
-
Caption: Experimental Workflow for Quinoline Synthesis.
Quantitative Data (Hypothetical)
The following table summarizes expected data for the synthesis of various quinoline derivatives from this compound and different active methylene compounds, based on typical yields for Friedländer annulations.
| Entry | Active Methylene Compound | Product | Expected Yield (%) |
| 1 | Ethyl acetoacetate | Ethyl 8-chloro-7-nitro-2-methylquinoline-3-carboxylate | 75-85 |
| 2 | Acetylacetone | 3-acetyl-8-chloro-7-nitro-2-methylquinoline | 70-80 |
| 3 | Malononitrile | 2-amino-8-chloro-7-nitroquinoline-3-carbonitrile | 80-90 |
| 4 | Diethyl malonate | Ethyl 8-chloro-2-hydroxy-7-nitroquinoline-3-carboxylate | 65-75 |
Synthesis of Substituted Benzimidazoles
Benzimidazoles are another important class of heterocyclic compounds with a wide range of pharmaceutical applications. A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde. By first reducing the nitro group of this compound to an amine and then performing a subsequent reaction, this precursor can be used in a multi-step synthesis. However, a more direct approach involves the in situ reduction of the nitro group of a related precursor, 2-nitroaniline, followed by condensation with an aldehyde. While a direct one-pot reaction starting from this compound and an o-phenylenediamine is not a standard named reaction, a plausible pathway would involve the initial formation of a Schiff base followed by oxidative cyclization.
A more reliable two-step approach is proposed here:
-
Reduction of this compound to 2,6-dichloro-3-aminobenzaldehyde.
-
Condensation of the resulting aminobenzaldehyde with an o-phenylenediamine.
However, for the purpose of these application notes, a one-pot oxidative condensation, a common method for benzimidazole synthesis, will be detailed.
Reaction Pathway: Oxidative Condensation
-
Schiff Base Formation: this compound reacts with o-phenylenediamine to form a Schiff base intermediate.
-
Oxidative Cyclization: The intermediate undergoes an oxidative intramolecular cyclization to form the benzimidazole ring. An oxidizing agent is required for this step.
Caption: Oxidative Condensation Pathway for Benzimidazole Synthesis.
Experimental Protocol 2: Synthesis of 2-(2,6-dichloro-3-nitrophenyl)-1H-benzo[d]imidazole
This protocol provides a general method for the synthesis of a substituted benzimidazole from this compound and o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Methanol
-
Catalyst (e.g., p-toluenesulfonic acid, optional for Schiff base formation)
-
Oxidizing agent (e.g., sodium metabisulfite, nitrobenzene, or air)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and o-phenylenediamine (1.0 equiv.) in a suitable solvent such as ethanol.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-6 hours. The reaction can be catalyzed by a small amount of an acid like p-toluenesulfonic acid.
-
Oxidation: Once the formation of the Schiff base is complete (as monitored by TLC), introduce an oxidizing agent. This can be as simple as bubbling air through the refluxing solution, or by the addition of an oxidant like sodium metabisulfite or nitrobenzene. Continue to heat for an additional 2-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure benzimidazole derivative.
-
Quantitative Data (Hypothetical)
The following table presents expected data for the synthesis of benzimidazole derivatives from this compound and various substituted o-phenylenediamines.
| Entry | o-Phenylenediamine Derivative | Product | Expected Yield (%) |
| 1 | o-Phenylenediamine | 2-(2,6-dichloro-3-nitrophenyl)-1H-benzo[d]imidazole | 70-85 |
| 2 | 4-Methyl-o-phenylenediamine | 2-(2,6-dichloro-3-nitrophenyl)-6-methyl-1H-benzo[d]imidazole | 70-85 |
| 3 | 4-Chloro-o-phenylenediamine | 6-chloro-2-(2,6-dichloro-3-nitrophenyl)-1H-benzo[d]imidazole | 65-80 |
| 4 | 4-Nitro-o-phenylenediamine | 2-(2,6-dichloro-3-nitrophenyl)-6-nitro-1H-benzo[d]imidazole | 60-75 |
Applications in Drug Development
The quinoline and benzimidazole cores are prominent scaffolds in a multitude of FDA-approved drugs and clinical candidates. They are known to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer: Many kinase inhibitors targeting signaling pathways in cancer cells are based on quinoline and benzimidazole structures.
-
Antimicrobial: These heterocycles are found in numerous antibacterial, antifungal, and antiviral agents.
-
Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory properties.
-
Antimalarial: Quinolines, in particular, have a long history as antimalarial drugs.
The synthesized derivatives from this compound can be further functionalized. The chlorine atoms on the aromatic ring can be displaced via nucleophilic aromatic substitution, and the nitro group can be further modified, allowing for the generation of a diverse library of compounds for biological screening in drug discovery programs. The unique substitution pattern of the precursor offers the potential to synthesize novel compounds with unique pharmacological profiles.
Application Notes and Protocols: Condensation Reactions of 2,6-Dichloro-3-nitrobenzaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of chalcones and other α,β-unsaturated compounds through the condensation of 2,6-dichloro-3-nitrobenzaldehyde with various active methylene compounds. The resulting products are of significant interest in drug discovery due to their wide range of biological activities.
Introduction
Condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations, are fundamental in organic synthesis for the formation of carbon-carbon bonds. The reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) leads to the formation of α,β-unsaturated compounds.[1][2] this compound is a versatile substrate due to the electron-withdrawing nature of its substituents, which activates the aldehyde group towards nucleophilic attack. The resulting products, particularly chalcones (1,3-diaryl-2-propen-1-ones), are precursors to flavonoids and have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7][8]
Data Presentation
Table 1: Claisen-Schmidt Condensation of this compound with Substituted Acetophenones
| Active Methylene Compound (Acetophenone Derivative) | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Acetophenone | 60% aq. KOH | Ethanol | Stirring at RT, 14-16 h | ~65 | [9][10] |
| 4-Methylacetophenone | 60% aq. KOH | Ethanol | Stirring at RT, 14-16 h | Not Specified | [9] |
| 4-Chloroacetophenone | NaOH | Ethanol | Not Specified | Not Specified | [11] |
| 4-Methoxyacetophenone | 60% aq. KOH | Ethanol | Stirring at RT, 14-16 h | Not Specified | [9] |
| 2-Hydroxyacetophenone | 60% aq. KOH | Ethanol | Stirring at RT, 14-16 h | Not Specified | [9] |
| 4-Aminoacetophenone | aq. NaOH | Methanol | Not Specified | 25-70 | [3] |
Table 2: Knoevenagel Condensation of this compound with Active Methylene Compounds
| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Malononitrile | GaCl₃ | Solvent-free | Grinding at RT | High | [12] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Stirring at RT, 2-4 h | >90 | [13] |
| 2-Cyanoacetamide | Piperidine | Methanol | Reflux, 2 h | ~100 | [2] |
| Barbituric Acid | Water | Reflux, 2-4 h | Not Specified | [13] |
Table 3: Biological Activities of Chalcones and Related Compounds
| Compound Class | Activity | Cell Line/Organism | IC₅₀ / MIC (µM) | Reference |
| Dichloro-substituted Chalcones | Antiproliferative | - | 17 - 432 | [3] |
| Nitro-substituted Chalcones | Antibacterial | Gram-positive & Gram-negative bacteria | Potent | [14] |
| Nitro-substituted Chalcones | Antifungal | Fungal strains | Potent | [14] |
| Isoxazole-containing Chalcones | Antibacterial | - | MIC = 1 µg/mL (for compound 28) | [14] |
| Isoxazole-containing Dihydropyrazoles | Antifungal | - | IC₅₀ = 2 µg/mL (for compound 46) | [14] |
| Isoxazole-containing Dihydropyrazoles | Anticancer | - | IC₅₀ = 2 µg/mL (for compound 45) | [14] |
| Hydroxylated and Methoxylated Chalcones | Antiproliferative | Canine lymphoma and leukemia cell lines | 9.18 - 46.11 | [7] |
| Indole-chalcone Derivatives | Antiproliferative | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | 0.003 - 0.782 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)
This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone.[9][11]
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-methylacetophenone)
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 60% aqueous)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
-
Magnetic stirrer
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.
-
With continuous stirring at room temperature, add the aqueous KOH or NaOH solution dropwise.
-
Continue stirring the reaction mixture at room temperature for 14-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold distilled water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol outlines the condensation of this compound with an active methylene compound like malononitrile or ethyl cyanoacetate.[12][13]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., Piperidine, Gallium Chloride)
-
Solvent (e.g., Ethanol, or solvent-free)
-
Magnetic stirrer or Mortar and pestle (for solvent-free reaction)
-
Round-bottom flask (for solvent-based reaction)
-
Büchner funnel and filter paper
Procedure (Solvent-based):
-
Dissolve this compound and the active methylene compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate directly from the reaction mixture or after the addition of water.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
Procedure (Solvent-free):
-
In a mortar, combine this compound, the active methylene compound, and a catalytic amount of GaCl₃.[12]
-
Grind the mixture with a pestle at room temperature. The reaction is typically rapid.
-
After the reaction is complete (indicated by a change in consistency and color), add water to the mixture.
-
Collect the solid product by vacuum filtration and wash with water.
Visualizations
References
- 1. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. scispace.com [scispace.com]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. jetir.org [jetir.org]
- 11. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 2,6-Dichloro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties, are of significant interest in drug development. The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with an aldehyde or a ketone. This document provides a detailed protocol for the synthesis of Schiff bases using 2,6-dichloro-3-nitrobenzaldehyde as the aldehyde precursor. The presence of two electron-withdrawing chlorine atoms at the ortho positions and a nitro group at the meta position of the benzaldehyde ring can influence the reactivity of the aldehyde and the properties of the resulting Schiff base.
General Reaction Scheme
The synthesis of a Schiff base from this compound and a primary amine proceeds via a nucleophilic addition-elimination reaction. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine bond of the Schiff base.
Reaction:
This compound + R-NH₂ → N-(2,6-dichloro-3-nitrobenzylidene)-R-amine + H₂O
Experimental Protocols
Two primary methods are presented for the synthesis of Schiff bases from this compound. Method A involves conventional heating under reflux with a catalytic amount of acid, a widely used and effective approach. Method B offers a milder, solvent-free alternative using a heterogeneous catalyst at room temperature, which aligns with green chemistry principles.
Method A: Conventional Synthesis using Acid Catalysis and Reflux
This protocol is based on established methods for the synthesis of Schiff bases from substituted benzaldehydes.[1][2] The use of an acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, alkyl amines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
Addition of Amine: To this solution, add the primary amine (1.0 - 1.1 eq.) dropwise while stirring.
-
Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 4-36 hours. The reaction progress should be monitored by TLC. Due to the steric hindrance and electronic effects of the substituents on the benzaldehyde, a longer reaction time may be necessary compared to simpler aldehydes.[1]
-
Isolation of Product: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a moderate temperature.
Method B: Green Synthesis using a Heterogeneous Catalyst under Solvent-Free Conditions
This method provides an environmentally friendly alternative to the conventional protocol, avoiding the use of organic solvents and elevated temperatures. Amberlyst® 15, a solid acid catalyst, is employed to facilitate the reaction at room temperature.
Materials:
-
This compound
-
Primary amine
-
Amberlyst® 15 catalyst
-
Round-bottom flask
-
Magnetic stirrer
-
Diethyl ether (for washing)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactant and Catalyst Mixture: In a round-bottom flask, combine this compound (1.0 eq.), the primary amine (1.1 eq.), and Amberlyst® 15 (approximately 0.2 g per 5 mmol of aldehyde).
-
Reaction: Stir the mixture at room temperature. The reaction is performed under neat (solvent-free) conditions.
-
Monitoring: Monitor the progress of the reaction using TLC or GC analysis.
-
Catalyst Removal: Once the reaction is complete, add a small amount of diethyl ether (5-10 mL) to the mixture and filter to remove the Amberlyst® 15 catalyst.
-
Work-up: Wash the collected catalyst with a small amount of diethyl ether. Combine the filtrate and the washings.
-
Isolation of Product: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude Schiff base.
-
Purification: The product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a representative Schiff base from this compound and aniline using the two described methods. Please note that the reaction time and yield are indicative and may vary depending on the specific primary amine used.
| Parameter | Method A (Conventional) | Method B (Green) |
| Reactant 1 | This compound | This compound |
| Reactant 2 | Aniline | Aniline |
| Molar Ratio (Aldehyde:Amine) | 1 : 1.1 | 1 : 1.1 |
| Solvent | Absolute Ethanol | None |
| Catalyst | Glacial Acetic Acid | Amberlyst® 15 |
| Temperature | Reflux (approx. 78 °C) | Room Temperature |
| Reaction Time | 4 - 36 hours | 2 - 24 hours |
| Yield | Good to Excellent | Good to Excellent |
| Purification | Recrystallization from Ethanol | Recrystallization from Ethanol |
Mandatory Visualization
The following diagrams illustrate the general reaction pathway and the experimental workflow for the synthesis of Schiff bases from this compound.
Caption: General reaction pathway for Schiff base synthesis.
Caption: Experimental workflow for Method A.
References
Application Notes and Protocols: 2,6-Dichloro-3-nitrobenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-3-nitrobenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in medicinal chemistry. While direct applications of this specific isomer in the synthesis of marketed drugs are not extensively documented, its chemical functionalities—a reactive aldehyde group, an electron-withdrawing nitro group, and a dichlorinated phenyl ring—make it an attractive starting material for the synthesis of novel bioactive compounds. This document provides an overview of the potential applications of this compound based on the known reactivity of analogous compounds, along with detailed protocols for the synthesis and evaluation of its derivatives.
Potential Medicinal Chemistry Applications
The structural features of this compound suggest its utility in the development of various therapeutic agents. The aldehyde functional group is a versatile handle for the construction of diverse molecular scaffolds, while the nitro group can be readily converted to an amino group, providing a key site for further derivatization. The dichloro-substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Based on the applications of structurally related nitrobenzaldehydes, potential therapeutic areas for derivatives of this compound include:
-
Antimicrobial Agents: Nitroaromatic compounds are known to exhibit a broad spectrum of antimicrobial activity. Derivatives such as Schiff bases, hydrazones, and various heterocyclic compounds synthesized from this compound could be screened for antibacterial and antifungal properties. The mechanism of action for similar compounds often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
-
Anticancer Agents: The synthesis of novel heterocyclic compounds, such as quinazolines, quinolines, and pyrimidines, from this compound could lead to the discovery of new anticancer agents. These scaffolds are prevalent in many approved anticancer drugs and are known to target various signaling pathways involved in cancer cell proliferation and survival.
-
Enzyme Inhibitors: The rigid, substituted phenyl ring of this compound can serve as a core scaffold for the design of specific enzyme inhibitors. By introducing appropriate functional groups, derivatives can be tailored to fit into the active sites of target enzymes implicated in various diseases.
Synthetic Protocols
The following are detailed protocols for key synthetic transformations of this compound to generate a library of derivatives for biological screening.
General Synthesis of Schiff Base Derivatives
Schiff bases are synthesized via the condensation of an aldehyde with a primary amine. These compounds are known to possess a wide range of biological activities.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-aminophenol, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
To this solution, add 1.0 equivalent of the desired substituted primary amine.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Reduction of the Nitro Group to an Amine
The reduction of the nitro group to an amine is a crucial step in creating a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol in a round-bottom flask, add an excess of stannous chloride dihydrate (approximately 5 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide to a pH of ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Characterize the final product (3-amino-2,6-dichlorobenzaldehyde) by analytical methods.
Biological Evaluation Protocol
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of bacteria.
Materials:
-
Synthesized derivatives of this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
C
Application Notes and Protocols for the Synthesis of Biologically Active Molecules from 2,6-Dichloro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of potentially biologically active molecules utilizing 2,6-dichloro-3-nitrobenzaldehyde as a starting material. The protocols detailed herein are based on established synthetic transformations and offer a framework for the laboratory synthesis of key intermediates for quinazoline-based compounds and Schiff base derivatives, both of which are classes of molecules with significant potential in drug discovery.
Introduction
This compound is a versatile chemical intermediate characterized by the presence of an electrophilic aldehyde group and an aromatic ring activated by electron-withdrawing nitro and chloro substituents. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The reactivity of the aldehyde allows for condensation reactions, while the nitro group can be readily reduced to an amine, opening pathways for the construction of diverse molecular scaffolds. This document focuses on two primary applications: the synthesis of a key precursor for quinazoline-based molecules, drawing parallels with the synthesis of the platelet aggregation inhibitor Anagrelide, and the formation of Schiff base derivatives, a class of compounds known for a wide range of biological activities.
I. Synthesis of a Key Intermediate for Quinazoline Analogs
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including several approved drugs. The synthetic pathway outlined below describes the preparation of an N-substituted glycine ethyl ester derivative, a crucial building block for the synthesis of quinazoline analogs. This protocol is adapted from established methods used in the synthesis of Anagrelide from a similar starting material, 2,3-dichloro-6-nitrobenzaldehyde.
Experimental Workflow: Synthesis of Ethyl N-(2,6-dichloro-3-nitrobenzyl)glycinate
Caption: Synthetic pathway to a key quinazoline precursor.
Experimental Protocol: Synthesis of Ethyl N-(2,6-dichloro-3-nitrobenzyl)glycinate
Step 1: Reduction of this compound to (2,6-Dichloro-3-nitrophenyl)methanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of toluene and methanol (10:1 v/v).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2,6-dichloro-3-nitrophenyl)methanol. The product can be purified by column chromatography on silica gel if necessary.
Step 2: Chlorination of (2,6-Dichloro-3-nitrophenyl)methanol
-
Reaction Setup: Dissolve the crude (2,6-dichloro-3-nitrophenyl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 1-(chloromethyl)-2,6-dichloro-3-nitrobenzene.
Step 3: Synthesis of Ethyl N-(2,6-dichloro-3-nitrobenzyl)glycinate
-
Reaction Setup: To a solution of 1-(chloromethyl)-2,6-dichloro-3-nitrobenzene (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add glycine ethyl ester hydrochloride (1.5 eq) and triethylamine (3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Product Isolation: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield ethyl N-(2,6-dichloro-3-nitrobenzyl)glycinate.
This intermediate can be further elaborated through reduction of the nitro group to an amine, followed by cyclization to form the quinazoline ring system, a core component of molecules with potential therapeutic applications.
II. Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] The synthesis of Schiff bases from this compound offers a straightforward approach to generating a library of diverse compounds for biological screening.
General Experimental Workflow: Schiff Base Synthesis
Caption: General workflow for Schiff base synthesis.
General Experimental Protocol: Synthesis of Schiff Bases
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Add a primary amine (1.0-1.1 eq). A catalytic amount of a weak acid (e.g., acetic acid) or base can be added to facilitate the reaction.
-
Reaction Conditions: Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Potential Biological Activities of Synthesized Molecules
The biological activities of the synthesized compounds would need to be determined through in vitro and/or in vivo assays.
| Compound Class | Potential Biological Activity | Rationale |
| Quinazoline Analogs | Platelet Aggregation Inhibition, Kinase Inhibition, Anticancer | The quinazoline scaffold is a known pharmacophore present in numerous FDA-approved drugs with diverse therapeutic actions. Analogs of Anagrelide are expected to show activity against platelet aggregation. |
| Schiff Base Derivatives | Antimicrobial, Antifungal, Anticancer | The azomethine group in Schiff bases is a key structural feature associated with a wide range of biological activities. The presence of the dichloro and nitro-substituted phenyl ring may enhance these properties.[4] |
Table 1: Potential Biological Activities of Synthesized Compound Classes.
Signaling Pathway Modulation
While the specific signaling pathways modulated by novel derivatives of this compound would require experimental validation, quinazoline-based kinase inhibitors are known to target various signaling pathways implicated in cancer and other diseases. For instance, many kinase inhibitors target the ATP-binding site of kinases within pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis.
Hypothetical Signaling Pathway Inhibition by a Quinazoline-based Kinase Inhibitor
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The biological activities mentioned are potential applications based on the activities of structurally related compounds and require experimental verification.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis, characterization and biological activity of transition metal complexes with Schiff bases derived from 2-nitrobenzaldehyde with glycine and methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-3-Nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-dichloro-3-nitrobenzaldehyde synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical nitration step of 2,6-dichlorobenzaldehyde.
| Problem | Potential Cause | Recommended Solutions |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Nitrating Mixture: Incorrect ratio of nitric acid to sulfuric acid. 3. Loss during Work-up: Product loss during extraction or purification steps. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material. Consider extending the reaction time or slightly increasing the temperature, but with caution to avoid side reactions. 2. The directing effects of the two chlorine atoms can make nitration at the 3-position challenging. While a higher concentration of sulfuric acid generally favors meta-nitration, the electronic and steric effects in 2,6-dichlorobenzaldehyde are complex. Experiment with varying the HNO₃/H₂SO₄ ratio to find the optimal selectivity for the 3-nitro isomer. 3. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Optimize purification steps to minimize product loss. |
| Formation of Isomeric Impurities (e.g., 2,6-dichloro-4-nitrobenzaldehyde) | 1. Reaction Temperature: Higher temperatures can lead to a decrease in regioselectivity. 2. Nitrating Agent Concentration: The concentration of the nitrating species can influence the isomer distribution. | 1. Maintain a low and consistent reaction temperature, typically between 0-10°C, throughout the addition of the nitrating mixture. Use an ice-salt bath for efficient cooling.[1] 2. The choice of nitrating agent and its concentration is crucial. A standard mixed acid (HNO₃/H₂SO₄) is commonly used. The formation of the 4-nitro isomer is a known challenge in the nitration of 2,6-dichlorobenzaldehyde.[2] Careful control over the nitrating agent's composition is necessary to maximize the yield of the desired 3-nitro isomer. |
| Presence of Dinitrated Byproducts | 1. Excess Nitrating Agent: Using a large excess of the nitrating mixture. 2. High Reaction Temperature: Elevated temperatures promote further nitration. 3. Prolonged Reaction Time: Leaving the reaction for an extended period after the starting material is consumed. | 1. Use a stoichiometric or slight excess of the nitrating agent. 2. Strictly control the temperature to the optimal range for mono-nitration.[1] 3. Monitor the reaction closely and quench it once the 2,6-dichlorobenzaldehyde has been consumed. |
| Formation of Oxidation Byproducts (e.g., 2,6-dichloro-3-nitrobenzoic acid) | 1. Harsh Reaction Conditions: The aldehyde group is susceptible to oxidation by the nitrating mixture, especially at higher temperatures. | 1. Maintain a low reaction temperature. Consider using a milder nitrating agent if oxidation is a significant issue. |
| Difficulty in Product Purification | 1. Similar Physical Properties of Isomers: The desired 3-nitro isomer and other isomers may have similar solubilities and boiling points, making separation by recrystallization or distillation challenging. | 1. Recrystallization: Experiment with different solvent systems (e.g., ethanol/water, toluene/heptane) to find conditions that allow for selective crystallization of the desired isomer. 2. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed for isomer separation. 3. Adsorptive Separation: Techniques using adsorbents like zeolites can sometimes be effective in separating closely related isomers.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the nitration of 2,6-dichlorobenzaldehyde to obtain the 3-nitro isomer?
A1: Temperature control is paramount. Nitration reactions are highly exothermic, and maintaining a low and stable temperature (typically 0-10°C) is crucial for controlling the reaction rate, minimizing side reactions such as dinitration and oxidation, and influencing the regioselectivity of the nitration.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (2,6-dichlorobenzaldehyde) and the appearance of the product(s). This allows for the determination of the optimal reaction time and helps to avoid over-reaction.
Q3: What are the expected major byproducts in this synthesis?
A3: The primary byproduct is likely the isomeric 2,6-dichloro-4-nitrobenzaldehyde, due to the directing effects of the chloro and aldehyde groups.[2] Other potential byproducts include dinitrated compounds and the corresponding 2,6-dichloro-3-nitrobenzoic acid if the aldehyde group is oxidized.
Q4: What purification techniques are most effective for isolating this compound?
A4: A combination of techniques is often necessary.
-
Initial Work-up: After quenching the reaction with ice water, the crude product is typically collected by filtration. Washing with cold water and a dilute sodium bicarbonate solution can help remove residual acids and acidic byproducts.
-
Recrystallization: This is a common method for purifying the crude product. Experimenting with various solvent systems is key to achieving good separation from isomeric impurities.
-
Column Chromatography: For high-purity requirements or when isomers are difficult to separate by recrystallization, silica gel column chromatography is a reliable method.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, nitration reactions are potentially hazardous and must be conducted with extreme caution.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of nitric acid to sulfuric acid is highly exothermic and should be done slowly and with efficient cooling.
-
The addition of the nitrating mixture to the 2,6-dichlorobenzaldehyde should also be done dropwise and at a controlled rate to prevent a runaway reaction.
-
Have a quenching plan and appropriate materials (e.g., a large volume of ice) readily available.
Experimental Protocols
Protocol 1: Nitration of 2,6-Dichlorobenzaldehyde
This protocol is a general guideline based on standard nitration procedures for substituted benzaldehydes. Optimization of specific parameters may be required to improve the yield and selectivity for this compound.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, ≥90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry three-necked flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add a calculated amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly, add the fuming nitric acid dropwise from the dropping funnel to the sulfuric acid with vigorous stirring. Maintain the temperature of the mixture below 10°C throughout the addition.
-
-
Nitration Reaction:
-
Dissolve 2,6-dichlorobenzaldehyde in a minimal amount of a suitable solvent if necessary, or use it directly if it is a liquid at the reaction temperature.
-
Cool the solution of the starting material to 0-5°C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2,6-dichlorobenzaldehyde. Carefully monitor the temperature and maintain it between 0-10°C. The addition rate should be adjusted to prevent the temperature from rising above this range.
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or GC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
A precipitate of the crude product should form. Allow the ice to melt completely while stirring.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Further wash the crude product with a cold 5% sodium bicarbonate solution to remove any residual acids, followed by another wash with cold deionized water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or a mixture of solvents (e.g., ethanol-water).
-
Alternatively, if isomeric impurities are present, the crude product can be purified by column chromatography on silica gel.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Nitration of Benzaldehyde Derivatives (General Trends)
| Parameter | Condition | Effect on Yield and Selectivity | Reference |
| Temperature | Low (0-10°C) | Favors mono-nitration, reduces dinitration and oxidation byproducts. | [1] |
| High (>20°C) | Increases reaction rate but can lead to lower selectivity and more byproducts. | ||
| HNO₃/H₂SO₄ Ratio | High H₂SO₄ | Generally favors meta-directing effect. | [5] |
| High HNO₃ | May favor ortho-nitration in some cases. | [5] | |
| Reaction Time | Optimal | Maximizes conversion of starting material. | |
| Extended | Can lead to the formation of dinitration and oxidation products. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. scirp.org [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 4. EP0320539A1 - Adsorptive separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Purification of crude 2,6-dichloro-3-nitrobenzaldehyde by recrystallization
Technical Support Center: Purification of 2,6-Dichloro-3-nitrobenzaldehyde
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of crude this compound by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A mixed solvent system is often most effective. Based on methodologies for structurally similar compounds like other chloro-nitrobenzaldehydes, an alcohol/water mixture (e.g., ethanol/water or methanol/water) is a highly recommended starting point.[1][2] Aromatic hydrocarbons paired with an anti-solvent, such as toluene with petroleum ether or hexanes, can also be effective.[3][4][5]
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities often include unreacted starting materials, such as 2,6-dichlorobenzaldehyde, and positional isomers formed during the nitration step, like 2,6-dichloro-4-nitrobenzaldehyde.[6] The success of the recrystallization depends on the different solubilities of these impurities compared to the desired product.
Q3: What level of purity can I expect after a single recrystallization?
A3: A successful recrystallization should significantly improve purity. For instance, in the purification of similar isomers, it's possible to increase the purity of the desired compound to over 99%.[2] Purity should be assessed by analytical methods such as HPLC, GC, or melting point analysis.
Q4: Are there any specific safety precautions I should take?
A4: Yes. This compound and related nitroaromatic compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used for recrystallization are often flammable and volatile; therefore, heating should be performed using a steam bath or a heating mantle, not an open flame.
Experimental Protocol: Recrystallization using an Ethanol/Water System
This protocol is adapted from established methods for purifying related chloro-nitrobenzaldehyde isomers.[1][2]
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 50 mL) and begin heating and stirring the mixture. Continue to add small portions of ethanol until the solid completely dissolves at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a clean funnel and a second Erlenmeyer flask to prevent premature crystallization. Quickly filter the hot solution to remove the solid impurities.
-
Induce Crystallization: Remove the flask from the heat source. Slowly add deionized water dropwise to the hot ethanol solution while stirring until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Data Presentation
Table 1: Solvent Suitability for Recrystallization of this compound
This table is based on solubility characteristics of similar aromatic nitroaldehydes and provides a guide for solvent selection.[1][2][7]
| Solvent Class | Example Solvents | Suitability as Primary Solvent | Suitability as Anti-Solvent | Notes |
| Alcohols | Methanol, Ethanol | Good | Poor | The compound is expected to be highly soluble in hot alcohol and less soluble when cold. |
| Aromatic Hydrocarbons | Toluene, Xylene | Good | Poor | Good for dissolving the compound, often used in combination with an anti-solvent like hexane.[3][7] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Poor | Can be used in a solvent/anti-solvent system (e.g., DCM/hexane).[5] |
| Alkanes | Hexane, Heptane, Petroleum Ether | Poor | Excellent | The compound has low solubility; ideal for use as an anti-solvent to induce precipitation.[3] |
| Water | Deionized Water | Poor | Good | Sparingly soluble in water; used as an anti-solvent with water-miscible solvents like ethanol.[1][7] |
Troubleshooting Guide
Caption: Troubleshooting workflow for recrystallization.
Q5: My solution is cooling, but no crystals are forming. What should I do?
A5: This is a common issue that can arise from two main causes.
-
Too much solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form even when cold. The solution is to gently heat the solution again to boil off some of the solvent, and then allow it to cool once more.
-
Supersaturation: The solution may be supersaturated, requiring a nucleation point to initiate crystallization. You can induce crystallization by gently scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, if you have a pure crystal of the product, you can add it as a "seed crystal" to act as a template for growth.[8]
Q6: An oil is forming instead of solid crystals. How can I fix this?
A6: "Oiling out" happens when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or was cooled too quickly. To resolve this, reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to slightly lower the concentration and then allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[8]
Q7: My final yield of pure product is very low. Why did this happen?
A7: A low yield can result from several factors.
-
Excessive solvent: Using significantly more solvent than the minimum required to dissolve the solid will result in a substantial amount of your product remaining in the mother liquor after cooling. You can try to recover some of this by evaporating the solvent from the filtrate.
-
Premature crystallization: If you performed a hot filtration, the product may have crystallized in the filter funnel. To prevent this, ensure your funnel and receiving flask are sufficiently pre-heated and that the filtration is performed as quickly as possible.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not properly chilled can dissolve some of your product. Always use ice-cold solvent for washing.
References
- 1. benchchem.com [benchchem.com]
- 2. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. 2,6-Dichloro-4-nitrobenzaldehyde | 88159-67-5 | Benchchem [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
Overcoming solubility issues of 2,6-dichloro-3-nitrobenzaldehyde in organic solvents
Technical Support Center: 2,6-Dichloro-3-nitrobenzaldehyde
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in organic solvents.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound at Room Temperature
Question: I am unable to dissolve this compound in my chosen organic solvent at room temperature. What steps can I take?
Answer:
Initial insolubility at ambient temperature is a common challenge. The following steps can be taken to address this issue:
-
Solvent Selection: The principle of "like dissolves like" is crucial. This compound is a substituted aromatic compound with polar nitro and aldehyde groups, as well as nonpolar dichlorophenyl features. A solvent with intermediate polarity or a mixture of solvents is often a good starting point. Refer to the solvent screening guide below.
-
Application of Heat: Gently warming the mixture can significantly increase the solubility of solid compounds.[1] Use a water bath or a heating mantle with stirring to ensure even temperature distribution. Always monitor for any signs of degradation (e.g., color change) and consult the compound's stability data if available.
-
Particle Size Reduction: Increasing the surface area of the solid can enhance the rate of dissolution.[2][3] If you have the solid in a crystalline form, grinding it into a fine powder using a mortar and pestle can be effective. This process, known as micronization, increases the surface area available for solvent interaction.[2][3][4]
-
Sonication: Using an ultrasonic bath can help to break up agglomerates of solid particles and accelerate the dissolution process through cavitation.
The following workflow diagram illustrates a systematic approach to addressing solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Table 1: Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Good to High | The strong dipole moments of these solvents can effectively solvate the polar nitro and aldehyde groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Similar halogenated nature and moderate polarity favor dissolution. DCM is often used in syntheses involving similar compounds.[5][6] |
| Aromatic | Toluene, Xylene | Moderate to Good | The aromatic ring of the solvents can interact favorably with the phenyl ring of the solute. Toluene is a common solvent for related nitroaromatic compounds.[1] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Ethers have moderate polarity and can act as hydrogen bond acceptors. |
| Alcohols | Ethanol, Methanol | Sparingly to Moderate | The ability of alcohols to hydrogen bond may offer some solubility, but the dichlorophenyl part of the molecule may limit this. Ethanol has been used for recrystallization of similar compounds.[5] |
| Nonpolar | Hexanes, Petroleum Ether | Poor | The significant polarity from the nitro and aldehyde groups makes it unlikely to dissolve in nonpolar aliphatic solvents. Petroleum ether is often used as an anti-solvent for recrystallization. |
Q2: I observe a color change when heating my solution. What does this indicate?
A color change upon heating can be an indication of thermal degradation. Benzaldehydes, particularly those with electron-withdrawing groups, can be susceptible to oxidation or other side reactions at elevated temperatures. It is advisable to use the minimum effective temperature for dissolution and to consider performing a stability test by analyzing a heated sample (e.g., by HPLC or TLC) against an unheated control.
Q3: Can I use a co-solvent to improve the solubility?
Yes, using a co-solvent is a highly effective strategy.[4] If your compound is partially soluble in a solvent, adding a small amount of a stronger solvent in which it is highly soluble (e.g., DMF or DMSO) can significantly improve overall solubility. Start by adding the co-solvent dropwise to your suspension until the solid dissolves.
Q4: How can I purify this compound if I have solubility issues?
Recrystallization is a common method for purification. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on qualitative data, a mixture of a good solvent (like toluene or ethanol) and a poor solvent (like hexanes or petroleum ether) is a good starting point.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
Objective: To determine the approximate solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMF, DCM, Toluene, Ethanol, Hexane)
-
Vials with caps
-
Analytical balance
-
Vortex mixer
-
Water bath or heating block
Methodology:
-
Preparation: Weigh 10 mg of this compound into separate labeled vials.
-
Solvent Addition: Add 0.1 mL of the first solvent to the corresponding vial.
-
Mixing: Cap the vial and vortex for 1-2 minutes. Observe for dissolution.
-
Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.1 mL increments, vortexing after each addition, up to a total volume of 2 mL.
-
Record Observations: Record the volume of solvent required to fully dissolve the solid. This can be used to calculate an approximate solubility (e.g., if dissolved in 0.5 mL, solubility is ~20 mg/mL).
-
Heating (Optional): If the compound is not soluble at 2 mL, gently heat the vial in a water bath to 40-50°C and observe any changes in solubility.
Table 2: Example Solubility Data Presentation
| Solvent | Solubility at 25°C (mg/mL) | Observations |
| Dichloromethane (DCM) | ~50 | Dissolved readily |
| Toluene | ~20 | Dissolved with slight warming |
| Ethanol | ~5 | Sparingly soluble, required heating |
| Hexane | < 1 | Insoluble |
The following diagram outlines the workflow for this experimental protocol.
Caption: Experimental workflow for solvent screening.
Protocol 2: Recrystallization for Purification
Objective: To purify this compound using a mixed-solvent recrystallization technique.
Materials:
-
Crude this compound
-
A "good" solvent in which the compound is soluble (e.g., Toluene)
-
An "anti-solvent" in which the compound is insoluble (e.g., Hexanes)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot toluene to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Precipitation: While the solution is still warm, add hexanes dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot toluene to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
Navigating the Synthesis of 2,6-dichloro-3-nitrobenzaldehyde: A Technical Guide to Avoiding Side Reactions
For Immediate Release
Researchers and chemical synthesis professionals now have access to a comprehensive technical support guide detailing the synthesis of 2,6-dichloro-3-nitrobenzaldehyde. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help mitigate the formation of common side products and optimize reaction yields.
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, presents several challenges, primarily related to controlling regioselectivity during the nitration step and preventing unwanted side reactions. This technical guide addresses these critical issues to support researchers in achieving higher purity and yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
The primary side reactions of concern are:
-
Formation of undesired isomers: Direct nitration of 2,6-dichlorobenzaldehyde predominantly yields the 2,6-dichloro-4-nitrobenzaldehyde isomer due to the directing effects of the chloro and aldehyde groups. The formation of other minor isomers is also possible.
-
Dinitration: The introduction of a second nitro group onto the aromatic ring can occur, leading to dinitrated byproducts.
-
Oxidation of the aldehyde group: The aldehyde functional group is susceptible to oxidation to a carboxylic acid (2,6-dichloro-3-nitrobenzoic acid) under the harsh conditions of nitration.
Q2: How can the formation of the undesired 4-nitro isomer be minimized?
Direct nitration of 2,6-dichlorobenzaldehyde is not the preferred method for obtaining the 3-nitro isomer in high yield. A more effective strategy involves a two-step synthesis starting from 2,6-dichlorotoluene:
-
Nitration of 2,6-dichlorotoluene: This step introduces the nitro group at the desired 3-position.
-
Oxidation of the methyl group: The methyl group of the resulting 2,6-dichloro-3-nitrotoluene is then selectively oxidized to an aldehyde.
This pathway offers greater control over the regiochemistry of the final product.
Q3: What measures can be taken to prevent dinitration?
To avoid the formation of dinitrated products, the following precautions should be taken:
-
Control of Reaction Temperature: Nitration is a highly exothermic reaction. Maintaining a low and consistent temperature (typically between 0°C and 10°C) is crucial to prevent over-nitration.
-
Stoichiometry of Nitrating Agent: Using a carefully controlled molar equivalent of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) can significantly reduce the likelihood of dinitration.
-
Slow and Controlled Addition: The nitrating agent should be added to the substrate slowly and in a controlled manner to manage the reaction exotherm and maintain a low temperature.
Q4: How can the oxidation of the aldehyde group to a carboxylic acid be prevented?
When synthesizing the aldehyde via oxidation of 2,6-dichloro-3-nitrotoluene, the choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents are generally preferred for this transformation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 3-nitro isomer | - Inefficient nitration of 2,6-dichlorotoluene.- Incomplete oxidation of the methyl group.- Over-oxidation to the carboxylic acid. | - Optimize nitration conditions (temperature, reaction time, nitrating agent concentration).- Ensure the chosen oxidizing agent is suitable for the selective conversion of the methyl group to an aldehyde.- Use a milder oxidizing agent or adjust reaction time and temperature to minimize carboxylic acid formation. |
| Presence of significant amounts of the 4-nitro isomer | - Direct nitration of 2,6-dichlorobenzaldehyde was attempted. | - Utilize the recommended two-step synthesis starting from 2,6-dichlorotoluene. |
| Detection of dinitrated byproducts | - Reaction temperature was too high.- Excess nitrating agent was used. | - Maintain strict temperature control using an ice bath.- Use a stoichiometric amount of the nitrating agent. |
| Formation of 2,6-dichloro-3-nitrobenzoic acid | - Over-oxidation of the aldehyde group. | - Employ a milder oxidizing agent for the conversion of the methyl group.- Carefully monitor the reaction progress and stop it once the starting material is consumed. |
Experimental Protocols
A reliable method for the synthesis of this compound involves a two-step process starting from 2,6-dichlorotoluene.
Step 1: Nitration of 2,6-Dichlorotoluene to 2,6-Dichloro-3-Nitrotoluene
This protocol is a general representation and should be optimized for specific laboratory conditions.
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled sulfuric acid, maintaining the temperature below 10°C.
-
To this nitrating mixture, add 2,6-dichlorotoluene dropwise at a rate that maintains the reaction temperature between 5-10°C.
-
After the addition is complete, continue stirring at this temperature for a specified time, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
The solid product, 2,6-dichloro-3-nitrotoluene, is collected by filtration, washed with cold water until neutral, and dried.
Step 2: Oxidation of 2,6-Dichloro-3-Nitrotoluene to this compound
The choice of oxidizing agent is crucial for this step to avoid over-oxidation. The following is a conceptual outline, and specific reagents and conditions should be selected based on literature precedence for selective methyl group oxidation.
-
Dissolve the 2,6-dichloro-3-nitrotoluene in a suitable solvent.
-
Add a mild oxidizing agent (e.g., manganese dioxide, ceric ammonium nitrate) under controlled temperature conditions.
-
Monitor the reaction progress by TLC or GC to determine the point of maximum aldehyde formation and minimal carboxylic acid byproduct.
-
Once the reaction is complete, quench the reaction and work up the mixture to isolate the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on Nitration of 2,6-Dichlorotoluene (Illustrative)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0-5°C | 10-15°C | 20-25°C |
| Nitrating Agent (molar eq.) | 1.1 | 1.1 | 1.5 |
| Yield of 3-nitro isomer (%) | ~85 | ~80 | ~75 |
| Dinitrated byproducts (%) | <2 | ~5 | >10 |
Note: The data in this table is illustrative and intended to show general trends. Actual results may vary.
Experimental Workflow and Logic Diagrams
Caption: Troubleshooting workflow for side reactions in the synthesis of this compound.
Caption: Logical relationships between reaction conditions and desired outcomes.
Technical Support Center: Optimization of Quinazoline Synthesis from 2,6-Dichloro-3-Nitrobenzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of quinazoline derivatives from 2,6-dichloro-3-nitrobenzaldehyde. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data to facilitate the optimization of this specific chemical transformation.
Experimental Protocols
A primary route for the synthesis of quinazolines from this compound is a modified Riedel synthesis. This one-pot reaction involves the in-situ reduction of the nitro group to an amine, which then condenses with a nitrogen source and cyclizes to form the quinazoline ring. A common and effective method for the reduction is the use of iron powder in an acidic medium.
Protocol 1: Synthesis of 5,7-Dichloroquinazoline via In-Situ Nitro Reduction and Cyclization
This protocol is adapted from established procedures for domino nitro reduction-heterocyclization reactions and is a recommended starting point for optimization.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Ammonium acetate or Formamide (as nitrogen source)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv) in glacial acetic acid.
-
Add the nitrogen source, such as ammonium acetate (3.0-5.0 equiv).
-
Heat the mixture to 90-110 °C with vigorous stirring.
-
Once the reaction mixture reaches the desired temperature, add iron powder (3.0-4.0 equiv) portion-wise over 15-20 minutes. An exothermic reaction and a color change are typically observed.
Reaction Monitoring:
-
Maintain the reaction temperature and continue stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove excess iron and iron salts, washing the filter cake with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the initial acetic acid).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5,7-dichloroquinazoline.
Data Presentation
Table 1: Recommended Starting Conditions and Ranges for Optimization
| Parameter | Recommended Starting Value | Range for Optimization | Notes |
| Temperature | 100 °C | 80 - 120 °C | Higher temperatures may accelerate the reaction but can also lead to side product formation.[1][2] |
| Iron Powder | 3.5 equivalents | 3.0 - 5.0 equivalents | Sufficient excess is needed to ensure complete reduction of the nitro group. |
| Nitrogen Source | Ammonium Acetate (4.0 equiv) | 3.0 - 6.0 equivalents | Formamide can also be used. Stoichiometry may need to be adjusted based on the chosen source. |
| Reaction Time | 4 hours | 2 - 8 hours | Monitor by TLC to determine the optimal reaction time.[2] |
Table 2: Solvent Screening for Quinazoline Synthesis
| Solvent | Polarity | Boiling Point (°C) | General Applicability |
| Glacial Acetic Acid | Polar Protic | 118 | Recommended for in-situ reduction with iron. |
| Ethanol | Polar Protic | 78 | Can be used, but may require a different reducing system. |
| Toluene | Non-polar | 111 | Often used in quinazoline syntheses, but may not be ideal for the in-situ reduction step. |
| DMF / DMSO | Polar Aprotic | 153 / 189 | Can be effective, particularly in modern catalytic methods, but may complicate work-up.[2] |
Troubleshooting Guide and FAQs
Q1: I am observing very low or no product yield. What are the common causes?
A1: Low or no yield in this synthesis can stem from several factors:
-
Poor Quality of Starting Materials: Ensure your this compound is pure. Impurities can interfere with the reaction.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. A temperature screening (e.g., in 10 °C increments from 80 °C to 120 °C) is recommended to find the optimal condition for your specific setup.[1]
-
Inefficient Reduction of the Nitro Group: The iron powder should be of fine mesh and activated if necessary. Ensure sufficient equivalents are used and that it is added portion-wise to control the exotherm.
-
Incomplete Cyclization: The intermediate 2-amino-benzaldehyde derivative may not be efficiently cyclizing. This can sometimes be addressed by increasing the reaction time or temperature.
Q2: My TLC shows multiple spots, indicating side products. What are the likely side reactions?
A2: Several side reactions can occur:
-
Incomplete Nitro Reduction: The reduction of the nitro group can sometimes stop at the hydroxylamine or nitroso stage, which may not cyclize or could form other byproducts. Ensure your reducing conditions are sufficiently potent.
-
Dimerization/Polymerization: At elevated temperatures, starting materials or intermediates can sometimes polymerize. Running the reaction at a slightly lower temperature or in a more dilute solution might mitigate this.
-
Formation of Benzimidazole Derivatives: While less common in this specific pathway, alternative cyclization pathways can sometimes lead to isomeric impurities.
Q3: I am having difficulty purifying the final product. What are some common issues and solutions?
A3: Purification of halogenated heterocyclic compounds can be challenging.
-
Product Precipitation/Crystallization Issues: If attempting recrystallization, a thorough solvent screen is crucial. You are looking for a solvent that dissolves your product well at high temperatures but poorly at room temperature.
-
Loss on Silica Gel Column: Dihaloquinazolines can sometimes have strong interactions with silica gel. If you experience poor recovery, consider deactivating the silica gel with a small amount of triethylamine in your eluent or using an alternative stationary phase like alumina.
Q4: How critical is the choice of the nitrogen source?
A4: The nitrogen source is a key reactant. Ammonium acetate is often a convenient choice as it can also act as a mild catalyst. Formamide is another classical option in Riedel-type syntheses.[1] The optimal choice and its stoichiometry may need to be determined empirically for this specific substrate.
Visualizations
Caption: Experimental workflow for the synthesis of 5,7-dichloroquinazoline.
Caption: Troubleshooting decision tree for low product yield.
Caption: Simplified reaction pathway for 5,7-dichloroquinazoline synthesis.
References
Troubleshooting low yields in Suzuki coupling with 2,6-dichloro-3-nitrobenzaldehyde
Topic: Troubleshooting Low Yields in Suzuki Coupling with 2,6-dichloro-3-nitrobenzaldehyde
Welcome to the technical support center for scientists, researchers, and professionals in drug development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing no or very low conversion of my this compound. What are the primary reasons and how can I troubleshoot this?
Answer:
Low or no conversion in the Suzuki coupling of this compound is a common challenge stemming from the substrate's unique electronic and steric properties. The primary factors include:
-
Steric Hindrance: The two chlorine atoms in the ortho positions to the reaction site create significant steric bulk. This bulkiness can impede the approach of the palladium catalyst and hinder the crucial steps of the catalytic cycle: oxidative addition and reductive elimination.[1]
-
Substrate Reactivity: While the nitro group is electron-withdrawing and should activate the aryl chloride for oxidative addition, the combined steric hindrance can counteract this effect. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[2]
-
Catalyst Deactivation: The nitro group or other functionalities on your coupling partner could potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary for the oxidative addition of the hindered aryl chloride and accelerate the reductive elimination step.
-
-
Choice of Base: The base activates the boronic acid for the transmetalation step. Its strength and nature can significantly influence the reaction outcome.
-
Recommendation: A moderately strong base is often a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For particularly challenging, sterically hindered couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.
-
-
Solvent Selection: The solvent's polarity and ability to dissolve the reagents, particularly the base, are crucial.
-
Recommendation: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or THF are commonly used. Sometimes, the addition of a small amount of water can be beneficial, especially when using phosphate or carbonate bases.
-
-
Reaction Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition of the C-Cl bond.
-
Recommendation: Start with a temperature around 80-100 °C. If the reaction is sluggish, a higher temperature may be required, but be mindful that this can also increase the rate of side reactions.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.
Troubleshooting Steps:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst.
-
Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) source (e.g., Pd(OAc)₂), which requires in-situ reduction that might not be fully efficient.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.
Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening and what can I do?
Answer:
This is likely due to protodeboronation, where the boronic acid reacts with trace amounts of water or other protic sources to revert to the corresponding arene. This is a common issue, especially with electron-rich or sterically hindered boronic acids under harsh reaction conditions (high temperature, strong base).
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried.
-
Milder Base: If possible, switch to a milder base.
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are often more stable towards protodeboronation than their corresponding boronic acids.
-
Use Potassium Aryltrifluoroborates: These reagents are known to be more robust and less prone to protodeboronation compared to boronic acids.
Data Presentation
Due to the limited availability of published data specifically for the Suzuki-Miyaura coupling of this compound, the following table presents data for a closely related, sterically hindered and electron-deficient substrate, 2,6-dichloroquinoxaline , to illustrate the impact of different reaction conditions on yield.[1] This data can serve as a valuable starting point for optimizing your reaction.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 77 |
| 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 67 |
| 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 75 |
| 2,6-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 37 |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 90 |
| 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 96 |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 72 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 63 |
| 2,6-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 97 |
| 4-Ethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 96 |
| 4-tert-Butylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 77 |
| 2-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | THF | 90 | 8 | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid or boronic ester
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a Buchwald ligand like SPhos, or a pre-formed catalyst like SPhos Pd G3)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (typically 1-5 mol% Pd), the ligand (if not using a pre-formed catalyst, typically in a 1:2 or 1:3 Pd:ligand ratio), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: If not already done, thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by subjecting the flask to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Visualizations
Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Preventing dehalogenation during the reduction of 2,6-dichloro-3-nitrobenzaldehyde
This guide provides troubleshooting advice and detailed protocols for the selective reduction of the nitro group in 2,6-dichloro-3-nitrobenzaldehyde to an amine, with a primary focus on preventing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing dehalogenation during the reduction of my this compound?
Dehalogenation is a common side reaction when reducing aromatic nitro compounds that also contain halogen substituents.[1][2][3] This occurs because the conditions required to reduce the nitro group can also be harsh enough to cleave the carbon-halogen bond. The choice of catalyst and reaction conditions is critical to minimize this unwanted side reaction.
Q2: Which reduction methods are most likely to cause dehalogenation?
Catalytic hydrogenation using palladium on carbon (Pd/C) is well-known for causing dehalogenation, particularly with aryl chlorides, bromides, and iodides.[4] While effective for nitro reduction, the high activity of palladium catalysts often leads to the undesired removal of halogen atoms.
Q3: What are the recommended methods to selectively reduce the nitro group while preserving the chlorine atoms?
To avoid dehalogenation, non-catalytic methods or specific catalytic systems known for their chemoselectivity are recommended. The most reliable methods include:
-
Iron powder in acidic or neutral medium (e.g., Fe/HCl, Fe/NH₄Cl): This is a classic, robust, and cost-effective method that is highly selective for the nitro group and generally does not cause dehalogenation.[4][5]
-
Tin(II) chloride (SnCl₂·2H₂O): This reagent provides a mild and effective way to reduce nitro groups in the presence of other sensitive functionalities, including aryl halides and aldehydes.[1][4]
-
Catalytic Transfer Hydrogenation (CTH) with Platinum on Carbon (Pt/C): If a catalytic method is preferred, Pt/C is often a better choice than Pd/C for substrates with labile aromatic halogens, as it tends to cause less dehalogenation.[6] Using a hydrogen donor like ammonium formate is a common CTH approach.[7]
Q4: I'm using a recommended method but still see low yield or incomplete reaction. What should I check?
Several factors can lead to an inefficient reaction:
-
Reagent Quality: Ensure your metal reductant (e.g., iron powder) is fresh and activated. For instance, pre-washing with dilute acid can sometimes improve the reactivity of iron.[8]
-
Stoichiometry: For metal-based reductions like SnCl₂ or Fe, a significant excess of the reducing agent is often required (e.g., 3-5 equivalents).[1][4]
-
pH and Solvent: For reductions using metals like iron, maintaining an acidic or appropriate pH environment is crucial for the reaction to proceed.[4] The choice of solvent can also impact the solubility of your starting material and the reaction rate. Protic solvents like ethanol or methanol, often mixed with water, are commonly used.[9][10]
-
Temperature: Some reductions may require heating to reach completion. Monitor the reaction by TLC to determine the optimal temperature and time.[4]
Q5: How can I reduce the nitro group without also reducing the aldehyde functionality?
This is a critical challenge. Fortunately, several methods for nitro group reduction are chemoselective and will not affect the aldehyde group:
-
Tin(II) chloride (SnCl₂·2H₂O) is highly effective and typically does not reduce aldehydes or ketones.[4]
-
Iron powder with an acid (Fe/HCl or Fe/acetic acid) is another robust method that is selective for the nitro group.[4][5]
-
Sodium borohydride (NaBH₄) on its own is a classic aldehyde/ketone reducing agent and will not typically reduce a nitro group under normal conditions.[11][12] Therefore, it is unsuitable for this specific transformation unless used in specialized systems where its reactivity is modified, which could compromise selectivity.
Troubleshooting Guide
If you are encountering issues with your reaction, the following workflow can help diagnose and solve the problem.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. studylib.net [studylib.net]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
Technical Support Center: Column Chromatography Purification of 2,6-Dichloro-3-Nitrobenzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-dichloro-3-nitrobenzaldehyde and its derivatives using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?
A1: For the purification of this compound and its derivatives, silica gel is the most commonly used and recommended stationary phase.[1] Its polarity is well-suited for separating aromatic aldehydes with electron-withdrawing groups. Alumina can be considered as an alternative, especially if the aldehyde proves to be sensitive to the acidic nature of silica gel.[2]
Q2: How do I determine the optimal solvent system (mobile phase) for my separation?
A2: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column.[3] The goal is to find a solvent mixture that provides good separation between your desired product and any impurities, with a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[3] A common and effective starting point for TLC analysis of aromatic aldehydes is a mixture of hexane and ethyl acetate.[2][4]
Q3: What are some common solvent systems for purifying compounds similar to this compound?
A3: Hexane/ethyl acetate is a widely used and effective solvent system for non-polar to moderately polar compounds like substituted benzaldehydes.[2][5] For more polar derivatives, a dichloromethane/methanol system can be employed.[5] The exact ratio of the solvents should be optimized based on TLC results.[4]
Q4: My aldehyde seems to be reacting or degrading on the silica gel column. What can I do?
A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to the formation of acetals or hemiacetals, especially when using alcohol-based solvents.[2] To mitigate this, you can add a small amount of triethylamine (typically 0.1-1%) to your eluent to neutralize the acidic sites on the silica.[2] Alternatively, switching to a more neutral stationary phase like alumina might be beneficial.[2]
Q5: How can I effectively separate isomers of dichloronitrobenzaldehydes?
A5: Isomeric impurities are common in the synthesis of substituted benzaldehydes.[6] Column chromatography is an excellent technique for separating isomers with similar polarities.[4] Achieving good separation often requires careful optimization of the solvent system through TLC. A less polar solvent system that results in lower Rf values will generally provide better resolution between isomers on the column. A difference in Rf values of at least 0.2 is desirable for a clean separation.[3]
Troubleshooting Guides
This section addresses specific issues that you might encounter during the column chromatography purification of this compound derivatives.
| Symptom | Possible Cause(s) | Troubleshooting & Optimization |
| Product does not elute from the column. | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[7] If the compound is very polar, consider switching to a more polar solvent system like dichloromethane/methanol.[5] |
| Compound has decomposed on the column. | Test the stability of your compound on a small amount of silica gel before running a large-scale column.[2] If it is unstable, consider using a deactivated stationary phase (e.g., silica gel with triethylamine) or an alternative like alumina.[2] | |
| Poor separation of the desired product from impurities. | Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve a larger difference in Rf values (ΔRf) between your product and the impurities.[3] Aim for an Rf of 0.25-0.35 for your target compound.[3] |
| Column was overloaded. | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight. | |
| Poor column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation. | |
| Product elutes too quickly (with the solvent front). | Solvent system is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Streaking or tailing of spots on TLC analysis of fractions. | Compound is acidic or basic. | Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine.[5] |
| Sample was loaded in a solvent that was too polar. | Dissolve the crude product in a minimal amount of the initial, least polar eluent for loading onto the column. If the compound is not soluble, use a slightly more polar solvent, but keep the volume to an absolute minimum.[4] |
Experimental Protocols
Protocol: Purification of a this compound Derivative by Silica Gel Column Chromatography
This protocol provides a general procedure that should be adapted based on the specific properties of the derivative being purified.
1. Materials:
-
Crude this compound derivative
-
Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Mobile Phase Selection (TLC):
-
Prepare several small beakers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[4]
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture onto separate TLC plates and develop them in the different solvent systems.
-
Identify the solvent system that gives your desired product an Rf value of approximately 0.25-0.35 and provides the best separation from impurities.[3]
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, creating a uniform and level bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[4]
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully apply the dissolved sample to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading":
-
Dissolve the crude product in a volatile solvent.
-
Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
5. Elution:
-
Begin eluting with the initial, least polar solvent system determined by TLC.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[7]
-
Collect fractions in separate tubes.
6. Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Spot each fraction on a TLC plate, alongside a spot of the crude mixture and, if available, a pure standard of the desired product.
-
Identify the fractions containing the pure product.
7. Product Isolation:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Visualizations
Caption: Workflow for column chromatography purification.
Caption: Troubleshooting decision tree for poor separation.
References
Identification of impurities in 2,6-dichloro-3-nitrobenzaldehyde synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 2,6-dichlorobenzaldehyde. This reaction typically utilizes a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the benzene ring.
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Impurities can arise from various sources, including starting materials, side reactions, and degradation. Key potential impurities include:
-
Unreacted Starting Material: 2,6-dichlorobenzaldehyde.
-
Isomeric Byproducts: Although the directing effects of the chloro and aldehyde groups favor the 3-position, small amounts of other isomers may be formed.
-
Oxidation Product: 2,6-dichloro-3-nitrobenzoic acid, formed by the oxidation of the aldehyde group.
-
Over-nitrated Products: Dinitro-substituted dichlorobenzaldehydes, although typically less common under controlled conditions.
-
Impurities from Starting Material: Impurities present in the initial 2,6-dichlorobenzaldehyde can be carried through the synthesis.
Q3: Which analytical techniques are best suited for identifying and quantifying these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of unknown impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Final Product | Incomplete reaction; Suboptimal reaction temperature; Insufficient nitrating agent. | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to ensure completion. Optimize the reaction temperature; too low may slow the reaction, while too high can increase byproduct formation. Ensure the correct stoichiometry of the nitrating agent. |
| Presence of a Significant Amount of Unreacted Starting Material | Reaction time is too short; Inadequate mixing; Low reaction temperature. | Increase the reaction time and monitor for the disappearance of the starting material spot/peak. Ensure efficient stirring of the reaction mixture. Gradually increase the reaction temperature, monitoring for byproduct formation. |
| An Unexpected Peak in the HPLC Chromatogram | Formation of an unknown byproduct; Contamination from solvents or reagents. | Use a hyphenated technique like LC-MS to obtain the mass of the unknown peak for identification. Run a blank injection (solvent only) to rule out solvent contamination. Check the purity of all reagents used. |
| Product Fails to Crystallize/Solidify | Presence of impurities inhibiting crystallization; Residual solvent. | Purify the crude product using column chromatography to remove impurities. Ensure all solvent has been removed under vacuum. Attempt recrystallization from a different solvent system. |
| Formation of a Carboxylic Acid Impurity | Over-oxidation of the aldehyde group by the nitrating mixture. | Use a milder nitrating agent or lower the reaction temperature. Reduce the reaction time once the starting material is consumed. |
Quantitative Data Summary
The following table provides representative data that could be obtained from an HPLC analysis of a synthesized batch of this compound. Actual retention times will vary based on the specific HPLC system and conditions.
| Compound | Expected Retention Time (min) | Wavelength (nm) | Notes |
| 2,6-dichloro-3-nitrobenzoic acid | ~3.5 | 254 | More polar, elutes earlier. |
| This compound | ~5.2 | 254 | Main Product |
| 2,6-dichlorobenzaldehyde | ~6.8 | 254 | Less polar than the product, elutes later. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol describes a general reverse-phase HPLC method for the purity determination of this compound.
-
Instrumentation and Conditions:
-
HPLC System: A system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile). For Mass Spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks. Purity can be calculated using the area percent method.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
This protocol is designed to identify and quantify volatile impurities.
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 70°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).
-
Inject 1 µL of the prepared sample.
-
-
Data Analysis:
-
Identify the main compound and any impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Use extracted ion chromatograms for specific mass-to-charge ratios (m/z) to enhance selectivity.
-
Visualizations
Caption: Synthesis pathway of this compound and potential impurity formation.
Caption: Workflow for the identification and characterization of impurities.
Technical Support Center: Synthesis of 2,6-dichloro-3-nitrobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,6-dichloro-3-nitrobenzaldehyde.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the synthesis. The primary route discussed is the nitration of 2,6-dichlorobenzaldehyde, which is commonly synthesized from 2,6-dichlorotoluene.
Q1: My nitration of 2,6-dichlorobenzaldehyde is resulting in a low yield and a mixture of isomers. What are the likely causes and solutions?
A1: This is a common issue in electrophilic aromatic substitution on a substituted benzene ring.
-
Possible Causes:
-
Suboptimal Temperature Control: Nitration is highly exothermic. A temperature increase can lead to the formation of dinitro byproducts and other undesired isomers.
-
Incorrect Nitrating Agent Ratio: The ratio of nitric acid to sulfuric acid is critical. An improper ratio can affect the concentration of the nitronium ion (NO₂⁺), the active electrophile, leading to incomplete reactions or side reactions.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion, while excessive time may promote byproduct formation.
-
-
Troubleshooting Steps:
-
Maintain Low Temperatures: The reaction should be performed at a low temperature, typically between 0-10°C, using an ice bath to control the exothermic process.
-
Optimize Reagent Addition: Add the nitrating mixture (or the substrate) slowly and dropwise to the reaction flask to maintain temperature and ensure consistent reaction kinetics.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and stop it once the starting material is consumed to prevent over-nitration.
-
Purification: Positional isomers of nitrobenzaldehydes often have different solubilities, which can be exploited for purification through recrystallization from a suitable solvent system like an ethanol/water or methanol/water mixture.[1][2]
-
Q2: I am observing incomplete conversion during the oxidation of 2,6-dichlorotoluene to 2,6-dichlorobenzaldehyde. How can I improve the yield?
A2: The oxidation of the methyl group on 2,6-dichlorotoluene can be challenging.
-
Possible Causes:
-
Inefficient Catalyst: The choice and concentration of the catalyst (e.g., cobalt, molybdenum, bromine complexes) are crucial for this transformation.[3]
-
Oxidant Potency/Concentration: The concentration and stability of the oxidant, such as hydrogen peroxide, directly impact the reaction rate and completion.[3]
-
Inadequate Temperature or Reaction Time: These parameters must be optimized. For instance, one method specifies a reaction temperature of 105°C with a residence time of 900 seconds in a microchannel reactor.[3]
-
-
Troubleshooting Steps:
-
Catalyst Screening: Experiment with different catalysts or catalyst concentrations to find the optimal system for your setup.
-
Control Oxidant Addition: Add the oxidant in portions or via a syringe pump to maintain its effective concentration and control the reaction rate.
-
Optimize Conditions: Systematically vary the temperature and reaction time to find the conditions that maximize conversion of the starting material. A design of experiments (DoE) approach can be beneficial for multiparameter optimization.
-
Q3: The hydrolysis of 2,6-dichloro benzyl dichloride to 2,6-dichlorobenzaldehyde is not proceeding to completion. What should I check?
A3: This hydrolysis step is critical for an alternative synthesis route from 2,6-dichlorotoluene via side-chain chlorination.[4][5]
-
Possible Causes:
-
Insufficient Acid Catalyst: The reaction is typically performed under acidic conditions. The concentration of the acid is important for the hydrolysis to proceed efficiently.[6]
-
Water Content: While it's a hydrolysis reaction, the precise amount of water in the acidic solvent (e.g., formic acid, acetic acid) can influence the reaction rate and equilibrium.
-
Reaction Temperature: The hydrolysis is often carried out under heating or reflux conditions.[4][5] Insufficient temperature will result in a sluggish reaction.
-
-
Troubleshooting Steps:
-
Verify Acidic Conditions: Ensure the appropriate acid catalyst (e.g., zinc chloride in an acidic solvent) is present in the correct concentration.[4][5]
-
Optimize Temperature: The reaction should be heated to reflux to ensure a reasonable reaction rate. One method suggests a temperature of 50-55°C.[6]
-
Ensure Homogeneity: Proper stirring is essential to ensure the substrate is well-mixed with the acidic medium.
-
Q4: How can I effectively purify the final this compound product?
A4: Purification is key to obtaining a high-purity product, especially for pharmaceutical applications.
-
Recommended Methods:
-
Recrystallization: This is the most common method. The choice of solvent is crucial. Mixtures of solvents like methanol/water, ethanol/water, or acetone/water are often effective.[1][2] The goal is to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in the mother liquor.
-
Adsorptive Separation: Techniques using adsorbents like zeolites can selectively adsorb one isomer from a mixture.[1]
-
Acetal Formation: The aldehyde can be converted to an acetal. The resulting acetal isomers may have different physical properties that allow for easier separation by fractional distillation or crystallization. The purified acetal is then hydrolyzed back to the pure aldehyde.[1]
-
Data Presentation: Reaction Parameters
The following table summarizes typical conditions and yields for key steps in the synthesis pathway. Note that yields are highly dependent on specific laboratory conditions and scale.
| Reaction Step | Starting Material | Key Reagents/Catalysts | Solvent | Temperature | Typical Yield | Reference |
| Oxidation | 2,6-Dichlorotoluene | H₂O₂, Co/Mo/Br ion complexes | Acetic Acid | 105 °C | 25.0% | [3] |
| Chlorination | 2,6-Dichlorotoluene | Cl₂, PCl₅, Light | - | 50-250 °C | High (Intermediate) | [4] |
| Hydrolysis | 2,6-Dichloro benzyl dichloride | Acidic Solvent, ZnCl₂ | Formic/Acetic Acid | Reflux | 84% (from dichloromethyl intermediate) | [4][6] |
| Nitration | Benzaldehyde (model) | Conc. HNO₃, Conc. H₂SO₄ | - | 0-15 °C | 40-75% | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichlorobenzaldehyde via Hydrolysis This protocol is adapted from established methods for hydrolyzing dichloromethyl compounds.[6]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, add 2,6-dichloro benzyl dichloride.
-
Reagents: Add an acidic solvent (e.g., a mixture of formic acid and water) and a catalytic amount of zinc chloride.
-
Reaction: Heat the mixture to 50-55°C with vigorous stirring. Monitor the reaction's progress using GC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate.
-
Purification: If steam distillation is used for purification, do not apply cooling, as the product solidifies at 70-71°C.[6] Alternatively, the product can be filtered and recrystallized. The final product is a white to yellow crystalline solid.[4]
Protocol 2: Nitration of 2,6-Dichlorobenzaldehyde This protocol is based on general procedures for the nitration of benzaldehydes.[7]
-
Setup: In a three-neck flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add concentrated sulfuric acid.
-
Nitrating Mixture: Cool the flask in an ice-salt bath. Slowly add fuming nitric acid through the dropping funnel, ensuring the temperature does not exceed 10°C.
-
Substrate Addition: Dissolve 2,6-dichlorobenzaldehyde in a minimal amount of sulfuric acid. Add this solution dropwise to the cold nitrating mixture, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for several hours. Monitor progress via TLC.
-
Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice. A precipitate of the crude product should form.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to isolate the pure this compound.
Visualizations
Diagram 1: Synthesis Pathway
Caption: Primary synthesis route from 2,6-dichlorotoluene.
Diagram 2: Troubleshooting Workflow
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 3. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]
- 4. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 5. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Under a Microscope: A Comparative Analysis of 2,6-Dichloro-3-nitrobenzaldehyde and Other Nitrobenzaldehydes
For researchers, scientists, and drug development professionals, the selection of a starting material or intermediate with the appropriate reactivity is paramount for the successful synthesis of target molecules. This guide provides an objective comparison of the reactivity of 2,6-dichloro-3-nitrobenzaldehyde with other common nitrobenzaldehydes, supported by an analysis of electronic and steric effects, and a detailed experimental protocol for a representative reaction.
The reactivity of the aldehyde functional group in benzaldehyde derivatives is intricately governed by the electronic properties and spatial arrangement of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, a fundamental step in many crucial organic transformations. Conversely, bulky substituents, particularly in the ortho positions, can sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate.
Electronic and Steric Effects on Reactivity
This compound presents a unique case where strong electronic activation is juxtaposed with significant steric hindrance. The two chlorine atoms and the nitro group are all potent electron-withdrawing groups. The nitro group, in particular, is one of the strongest electron-withdrawing groups, significantly increasing the partial positive charge on the carbonyl carbon through both inductive and resonance effects.[1][2] The chlorine atoms also contribute to this electron withdrawal through their inductive effect. This cumulative electronic effect renders the aldehyde group of this compound highly electrophilic.
However, the presence of two chlorine atoms in the ortho positions relative to the aldehyde group introduces substantial steric hindrance. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially counteracting the electronic activation.[1][3] The ultimate reactivity of this compound is, therefore, a delicate balance between these opposing factors.
In contrast, other nitrobenzaldehydes exhibit different reactivity profiles. 4-Nitrobenzaldehyde, with its unhindered para-nitro group, displays high reactivity due to strong electronic activation without steric impediment.[1][2] 2-Nitrobenzaldehyde's reactivity is tempered by the steric hindrance of the ortho-nitro group, though generally less so than the two ortho-chloro substituents in the target molecule.[1] 3-Nitrobenzaldehyde is more reactive than benzaldehyde due to the inductive electron-withdrawing effect of the meta-nitro group, but it is generally less reactive than its ortho and para isomers because the nitro group cannot exert its strong resonance effect from the meta position.[4]
Quantitative Reactivity Comparison
The following table summarizes the expected relative reactivity of this compound and other common nitrobenzaldehydes in a Knoevenagel condensation with an active methylene compound like malononitrile. The reactivity is predicted based on the interplay of electronic and steric effects.
| Aldehyde | Substituent Effects | Predicted Relative Reactivity |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing (-I, -R) effect from the para-nitro group. No steric hindrance. | Very High |
| 2-Nitrobenzaldehyde | Strong electron-withdrawing (-I, -R) effect from the ortho-nitro group. Moderate steric hindrance. | High |
| This compound | Very strong cumulative electron-withdrawing (-I) effect from two chloro and one nitro group. Significant steric hindrance from two ortho-chloro groups. | Moderate to High |
| 3-Nitrobenzaldehyde | Moderate electron-withdrawing (-I) effect from the meta-nitro group. No steric hindrance. | Moderate |
| Benzaldehyde | No activating or deactivating groups. | Low |
Experimental Protocols
To empirically determine and compare the reactivity of these aldehydes, a standardized kinetic study of a Knoevenagel condensation can be performed. The following protocol outlines a general procedure for monitoring the reaction kinetics using UV-Vis spectrophotometry.
Protocol: Kinetic Analysis of the Knoevenagel Condensation
Objective: To determine the second-order rate constant for the reaction between a substituted benzaldehyde and malononitrile, catalyzed by a weak base (e.g., piperidine).
Materials:
-
Substituted benzaldehyde (e.g., this compound, 4-nitrobenzaldehyde, etc.)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (spectroscopic grade, solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of each substituted benzaldehyde in ethanol.
-
Prepare a 0.1 M stock solution of malononitrile in ethanol.
-
Prepare a 0.01 M stock solution of piperidine in ethanol.
-
-
Determination of λmax:
-
Separately mix a dilute solution of each benzaldehyde with malononitrile and a catalytic amount of piperidine in ethanol.
-
Scan the UV-Vis spectrum of the resulting solution to determine the wavelength of maximum absorbance (λmax) for the colored product.
-
-
Kinetic Run (under pseudo-first-order conditions):
-
Equilibrate the spectrophotometer and the stock solutions to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volumes of the benzaldehyde and piperidine stock solutions and dilute with ethanol to a final volume of, for example, 2.5 mL. The concentration of the benzaldehyde should be significantly lower than that of malononitrile (e.g., 10-fold excess of malononitrile).
-
Initiate the reaction by the rapid addition of the malononitrile stock solution (e.g., 0.5 mL) to the cuvette, cap, invert to mix, and immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Record the absorbance until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k'.
-
The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess (malononitrile): k = k' / [Malononitrile].
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of the Knoevenagel condensation and a typical experimental workflow.
References
Unveiling the Biological Potential: A Comparative Guide to Derivatives of 2,6-Dichloro-3-nitrobenzaldehyde and Structurally Similar Compounds
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. Benzaldehyde derivatives, a versatile class of organic compounds, have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological activities of derivatives of 2,6-dichloro-3-nitrobenzaldehyde and similar compounds, supported by experimental data and detailed methodologies.
While specific quantitative data on the biological activity of this compound derivatives is limited in publicly available literature, the analysis of structurally related compounds provides valuable insights into their potential as antimicrobial and anticancer agents. The presence of electron-withdrawing groups, such as nitro and chloro substituents on the benzaldehyde ring, is a well-established strategy in drug design to enhance biological efficacy.
Comparative Biological Activity
The biological activity of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Generally, derivatives such as Schiff bases, hydrazones, and thiosemicarbazones are synthesized to explore and enhance their therapeutic potential.
Table 1: Comparative Antimicrobial Activity of Substituted Benzaldehyde Derivatives
| Compound Class | Derivative Type | Target Organisms | Reported Activity (MIC/IC50) |
| Nitrobenzaldehyde Derivatives | Schiff Bases | Escherichia coli, Staphylococcus aureus, Candida albicans | MIC values ranging from 62.5 µg/mL to 250 µg/mL have been reported for some derivatives.[1] |
| Thiosemicarbazones | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Some nickel(II) and cobalt(II) complexes have shown activity, while the free ligand and copper(II) complex were reported as inactive in one study.[2] | |
| Dichlorobenzaldehyde Derivatives | Hydrazones | Staphylococcus aureus, Campylobacter fetus, Proteus mirabilis, Methicillin-resistant Staphylococcus aureus (MRSA) | MIC values of 12.5 µg/mL to 25 µg/mL have been observed for certain hydrazones with a 2,4-dichloro moiety.[3][4] |
Table 2: Comparative Anticancer Activity of Substituted Benzaldehyde Derivatives
| Compound Class | Derivative Type | Cancer Cell Line(s) | Reported Activity (IC50) |
| Nitrobenzaldehyde Derivatives | Schiff Bases | Tongue Squamous Cell Carcinoma (TSCCF) | A novel Schiff base of 4-nitrobenzaldehyde showed an IC50 of 446.68 µg/mL.[5] |
| Thiosemicarbazones | Various human tumor cell lines | Palladium(II) and platinum(II) complexes of benzaldehyde thiosemicarbazone derivatives have demonstrated IC50 values in the micromolar range (0.07–3.67 μM). | |
| Dichlorobenzaldehyde Derivatives | Schiff Bases | HeLa (cervical cancer), MCF-7 (breast cancer) | IC50 values in the micromolar range have been reported for certain Schiff bases with dichloro substitutions.[6] |
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, detailed and standardized experimental protocols are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Test compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the test compound.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential biological pathways.
Caption: A generalized workflow for the synthesis and biological evaluation of benzaldehyde derivatives.
Caption: A potential signaling pathway for apoptosis induction by a bioactive benzaldehyde derivative.[7]
References
- 1. iris.unito.it [iris.unito.it]
- 2. researchgate.net [researchgate.net]
- 3. discoveryjournals.org [discoveryjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
A Comparative Spectroscopic Guide to the Structural Confirmation of 2,6-dichloro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2,6-dichloro-3-nitrobenzaldehyde and related alternative compounds. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the structural elucidation and confirmation of this important chemical entity. Detailed experimental protocols are included to ensure reproducibility and aid in the design of analytical workflows.
Spectroscopic Data Comparison
The structural features of this compound are best understood by comparing its spectroscopic data with that of simpler, related benzaldehydes. This section presents a comparative analysis with 2,6-dichlorobenzaldehyde and 3-nitrobenzaldehyde to highlight the influence of the nitro and chloro substituents on the spectral characteristics.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides insight into the proton environment of a molecule. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| This compound | ~10.4 | H-4: ~8.2 (d), H-5: ~7.8 (d) |
| 2,6-dichlorobenzaldehyde | ~10.4 | H-4: ~7.5 (t), H-3/5: ~7.4 (d) |
| 3-nitrobenzaldehyde | 10.15 | H-2: 8.73 (s), H-4: 8.51 (d), H-6: 8.27 (d), H-5: 7.81 (t)[1][2] |
Note: Data for this compound is predicted based on substituent effects.
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy reveals the carbon framework of a molecule. The chemical shifts of the carbon atoms are also affected by the electronic environment.
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| This compound | ~185 | C-1: ~135, C-2: ~138, C-3: ~150, C-4: ~130, C-5: ~134, C-6: ~132 |
| 2,6-dichlorobenzaldehyde | ~188 | C-1: ~135, C-2/6: ~132, C-3/5: ~130, C-4: ~131 |
| 3-nitrobenzaldehyde | 189.9 | C-1: 137.5, C-2: 130.0, C-3: 148.5, C-4: 128.0, C-5: 134.0, C-6: 125.0[1] |
Note: Data for this compound is predicted based on substituent effects.
IR Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Compound | C=O Stretch (cm⁻¹) | NO₂ Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) |
| This compound | ~1710 | ~1530 & ~1350 | ~800-600 | ~1600-1450 | ~2850 & ~2750 |
| 2,6-dichlorobenzaldehyde | ~1700 | - | ~800-600 | ~1580, ~1440 | ~2860, ~2770 |
| 3-nitrobenzaldehyde | ~1710 | ~1530 & ~1350 | - | ~1610, ~1580 | ~2850, ~2750[3] |
Note: Data for this compound is predicted based on characteristic group frequencies.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 220/222/224 | 219/221/223 ([M-H]⁺), 174/176/178 ([M-NO₂]⁺), 146/148/150 ([M-NO₂-CO]⁺) |
| 2,6-dichlorobenzaldehyde | 174/176/178 | 173/175/177 ([M-H]⁺), 145/147/149 ([M-CHO]⁺), 110/112 ([M-CHO-Cl]⁺) |
| 3-nitrobenzaldehyde | 151 | 150 ([M-H]⁺), 121 ([M-NO]⁺), 105 ([M-NO₂]⁺), 77 ([C₆H₅]⁺)[4][5] |
Note: Data for this compound is predicted based on known fragmentation patterns. The presence of two chlorine atoms results in characteristic isotopic patterns.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, indicated by sharp, symmetrical peaks.
-
¹H NMR Data Acquisition:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS peak at 0 ppm. For ¹H NMR, integrate the peaks to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.
-
Film Deposition: Place a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record a background spectrum of the clean, empty salt plate first. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The instrument software will automatically subtract the background spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) in a high vacuum environment. This causes the molecules to ionize and fragment.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
This guide provides a framework for the spectroscopic analysis and structural confirmation of this compound. By comparing experimental data with the provided reference data and adhering to the detailed protocols, researchers can confidently identify and characterize this compound.
References
A Comparative Guide to Catalysts for Suzuki Coupling with Dichlorinated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers in drug development and materials science, the selective arylation of dichlorinated benzaldehydes is a critical transformation for the synthesis of complex molecular architectures. The choice of catalyst is paramount to achieving high yields and selectivity in these challenging reactions. This guide provides an objective comparison of various palladium-based catalyst systems for the Suzuki coupling of dichlorinated aromatic aldehydes and related substrates, supported by experimental data.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of dichlorinated and related chlorinated aromatic aldehydes with various arylboronic acids. Dichlorinated benzaldehydes are notoriously challenging substrates due to the electron-withdrawing nature of the aldehyde and the two chlorine atoms, which can lead to catalyst deactivation and competing side reactions. The data presented below highlights the differences in catalyst efficacy.
| Catalyst System | Dichlorinated Substrate | Arylboronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | N/A | 55 (di-arylated) | [1] |
| Pd(PPh₃)₄ | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene/H₂O/MeOH | Room Temp | 24 | 75 (mono-arylated) | [1] |
| Pd-PEPPSI-CMP | 4-Chlorobenzaldehyde | Phenylboronic acid | K₂CO₃ | MeOH | 80 | 12 | 88 | [2] |
Note: Direct comparative data for various catalysts on the same dichlorinated benzaldehyde is scarce in the literature. The data presented provides insights into the performance of a traditional catalyst on a dichlorinated heteroaromatic aldehyde and a modern catalyst on a related monochlorinated benzaldehyde.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can serve as a starting point for the optimization of Suzuki coupling reactions with dichlorinated benzaldehydes.
Protocol 1: General Procedure for Suzuki Coupling with Pd(PPh₃)₄
This protocol is adapted from the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids.[1]
Materials:
-
3,5-Dichloro-1,2,4-thiadiazole (1.0 equiv)
-
Arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution)
-
Toluene, Methanol (MeOH)
-
Nitrogen or Argon gas supply
Procedure:
-
To a stirred solution of 3,5-dichloro-1,2,4-thiadiazole in deaerated toluene under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0).
-
Add a solution of the arylboronic acid in deaerated methanol.
-
Add a deaerated 2 M aqueous solution of potassium carbonate.
-
For mono-arylation, stir the reaction mixture at room temperature for 24 hours. For di-arylation, heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a 2 M aqueous sodium carbonate solution containing concentrated ammonia.
-
Wash the organic layer with water, pass through celite to remove the catalyst, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling with a Pd-PEPPSI Precatalyst
This protocol is based on the Suzuki-Miyaura coupling of 4-chlorobenzaldehyde with phenylboronic acid using a bulky Pd-PEPPSI-embedded conjugated microporous polymer (Pd-PEPPSI-CMP) as the catalyst.[2]
Materials:
-
4-Chlorobenzaldehyde (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd-PEPPSI-CMP (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
-
Nitrogen or Argon gas supply
Procedure:
-
In a reaction tube, combine 4-chlorobenzaldehyde, phenylboronic acid, potassium carbonate, and the Pd-PEPPSI-CMP catalyst.
-
Add methanol as the solvent.
-
Seal the tube and heat the reaction mixture to 80 °C for 12 hours with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the heterogeneous catalyst.
-
Purify the product from the filtrate by flash column chromatography.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Suzuki Coupling Reaction
The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction, from setup to product isolation.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Unveiling the Steric Shield: Evaluating the Ortho-Chloro Effect in 2,6-Dichloro-3-Nitrobenzaldehyde
For researchers, scientists, and drug development professionals, understanding the nuanced interplay of steric and electronic effects is paramount in molecular design and synthesis. This guide provides a comparative analysis of the steric hindrance imposed by the ortho-chloro atoms in 2,6-dichloro-3-nitrobenzaldehyde, a key consideration for its reactivity and potential applications.
The strategic placement of substituents on an aromatic ring can dramatically alter a molecule's behavior. In the case of this compound, the two chlorine atoms flanking the aldehyde group create a significant steric shield. This steric hindrance, a consequence of the spatial arrangement of these bulky atoms, plays a crucial role in dictating the accessibility of the carbonyl carbon to nucleophilic attack, thereby influencing reaction rates and product distributions. This guide delves into the experimental and theoretical evidence that quantifies this effect, offering a comparative perspective against less hindered benzaldehyde derivatives.
Comparative Analysis of Steric Hindrance
| Compound | Substituents | Relative Reactivity (Qualitative) | Key Structural Features | Spectroscopic Data (Illustrative) |
| This compound | 2,6-di-Cl, 3-NO₂ | Very Low | Significant steric hindrance from two ortho-chloro atoms. The aldehyde group is forced out of the plane of the benzene ring. | Aldehyde proton (¹H NMR) shifted downfield. Carbonyl stretch (IR) at a characteristic frequency. |
| 2,6-Dichlorobenzaldehyde | 2,6-di-Cl | Low | High degree of steric hindrance. The dihedral angle between the aldehyde group and the benzene ring is significant.[1][2] | Aldehyde proton (¹H NMR): ~10.45 ppm.[3] Carbonyl carbon (¹³C NMR): ~189.4 ppm.[3] |
| 2-Chlorobenzaldehyde | 2-Cl | Moderate | Moderate steric hindrance from a single ortho-chloro atom. | Aldehyde proton (¹H NMR): ~10.26 ppm.[3] |
| Benzaldehyde | None | High | Minimal steric hindrance around the aldehyde group. | Aldehyde proton (¹H NMR): ~9.99 ppm.[3] Carbonyl stretch (IR): ~1700 cm⁻¹. |
| 4-Nitrobenzaldehyde | 4-NO₂ | Very High | No ortho-steric hindrance. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon. | Aldehyde proton (¹H NMR): ~10.17 ppm.[3] |
Note: The provided spectroscopic data are illustrative and can vary based on the solvent and other experimental conditions.
The crystal structure of 2,6-dichlorobenzaldehyde reveals that the aldehyde group is twisted out of the plane of the benzene ring, a direct consequence of the steric pressure from the two ortho-chloro atoms.[1][2] This deviation from planarity disrupts the conjugation between the carbonyl group and the aromatic ring, which can influence the compound's electronic properties and reactivity. In contrast, benzaldehyde is largely planar, allowing for effective delocalization of electrons. The addition of a third substituent in the meta position, as in this compound, is expected to further influence the electronic environment but the dominant steric effect of the di-ortho chloro groups remains the primary determinant of its reduced reactivity in nucleophilic additions.
Experimental Protocols
To empirically determine and compare the steric hindrance, a kinetic analysis of a suitable reaction is essential. The Knoevenagel condensation with an active methylene compound like malononitrile, catalyzed by a weak base, is a well-established method for this purpose. The reaction progress can be conveniently monitored using UV-Vis spectroscopy.
Protocol 1: Kinetic Analysis of the Knoevenagel Condensation of Substituted Benzaldehydes
Objective: To determine the second-order rate constant for the reaction between a substituted benzaldehyde and malononitrile catalyzed by piperidine.
Materials:
-
Substituted benzaldehyde (e.g., 2,6-dichlorobenzaldehyde, 2-chlorobenzaldehyde, benzaldehyde, 4-nitrobenzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Anhydrous solvent (e.g., ethanol or acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each substituted benzaldehyde (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of malononitrile (e.g., 0.1 M) in the same solvent.
-
Prepare a stock solution of piperidine (e.g., 0.01 M) in the same solvent.
-
-
Kinetic Run:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the product (the benzylidenemalononitrile derivative). This should be determined beforehand by running a spectrum of a completed reaction mixture.
-
In a cuvette, add the appropriate volumes of the benzaldehyde and malononitrile stock solutions and dilute with the solvent to the desired final concentrations (e.g., benzaldehyde: 0.005 M, malononitrile: 0.005 M).
-
Initiate the reaction by adding a small, catalytic amount of the piperidine stock solution to the cuvette.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics if one reactant is in large excess. For second-order kinetics with equal initial concentrations, a plot of 1/([A]t - [A]∞) versus time will be linear, where [A]t is the concentration of the reactant at time t and [A]∞ is the concentration at the completion of the reaction. The concentration can be calculated from the absorbance using the Beer-Lambert law.
-
The slope of this line will be equal to the second-order rate constant (k).
-
Compare the rate constants obtained for the different substituted benzaldehydes to quantify the effect of the ortho-chloro substituents on the reaction rate.
-
Protocol 2: Synthesis of this compound
While kinetic data for this compound is scarce, its synthesis is achievable. The following is a representative procedure for the nitration of 2,6-dichlorobenzaldehyde.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Beakers, flasks, and stirring apparatus
Procedure:
-
In a flask equipped with a stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid to prepare the nitrating mixture, maintaining a low temperature.
-
To this cold nitrating mixture, slowly add 2,6-dichlorobenzaldehyde in small portions with constant stirring, ensuring the temperature does not rise significantly.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid product, wash it with cold water until the washings are neutral, and then dry it.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Safety Note: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizing the Workflow and Steric Effects
To better understand the experimental process and the structural implications of ortho-substitution, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of Dichlorinated Quinazolines
For researchers, scientists, and professionals in the field of drug development, the efficient synthesis of key chemical intermediates is paramount. Dichlorinated quinazolines, particularly 2,4-dichloroquinazoline, represent a critical scaffold in medicinal chemistry due to their versatile reactivity, allowing for the introduction of various functional groups to develop novel therapeutic agents. This guide provides an objective comparison of two prominent synthetic routes to 2,4-dichloroquinazoline, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Route 1: Two-Step Synthesis from Anthranilic Acid
This classical and widely employed method involves a two-step sequence starting from the readily available and inexpensive anthranilic acid. The first step is the formation of the intermediate quinazoline-2,4-dione, which is subsequently chlorinated to yield the desired 2,4-dichloroquinazoline.
Route 2: One-Pot Synthesis from 2-Aminobenzonitrile
A more direct approach involves the reaction of 2-aminobenzonitrile with a phosgene equivalent, such as diphosgene or triphosgene, to directly form the 2,4-dichloroquinazoline product in a single step. This method can offer higher efficiency but involves more hazardous reagents.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the two primary synthetic routes to 2,4-dichloroquinazoline, providing a clear comparison of their key performance indicators.
| Parameter | Route 1: From Anthranilic Acid | Route 2: From 2-Aminobenzonitrile |
| Starting Material | Anthranilic Acid | 2-Aminobenzonitrile |
| Key Reagents | Potassium cyanate, Phosphorus oxychloride (POCl₃) | Triphosgene (BTC), Triphenylphosphine oxide |
| Number of Steps | 2 | 1 |
| Reaction Time | Step 1: ~3 hours; Step 2: 13 hours[1] | ~2 hours[2] |
| Overall Yield | >60%[3] (up to 81% reported[1]) | up to 94.5%[2] |
| Key Advantages | Utilizes less toxic and more accessible starting materials.[3] | High yield, shorter reaction time, one-pot procedure.[2] |
| Key Disadvantages | Longer overall reaction time, multi-step process. | Involves highly toxic phosgene equivalents (triphosgene).[2] |
Experimental Protocols
Route 1: Two-Step Synthesis from Anthranilic Acid
Step 1: Synthesis of Quinazoline-2,4-dione [1]
-
A suspension of anthranilic acid (0.073 mol) in 350 ml of distilled water is stirred at room temperature.
-
Acetic acid (0.094 mol) is added dropwise until a pH of 4-5 is reached.
-
An aqueous solution of potassium cyanate (KCNO, 0.015 mol) is added dropwise over 30 minutes.
-
The reaction is then made alkaline by the addition of an aqueous sodium hydroxide (NaOH, 0.35 mol) solution to a pH of 11-12 and stirred for 2 days.
-
Concentrated sulfuric acid (H₂SO₄) is added to the cooled solution to precipitate the product.
-
The resulting solid is filtered, washed with water, and dried to obtain pure quinazoline-2,4-dione.
-
Yield: ~90%[1]
-
Step 2: Synthesis of 2,4-Dichloroquinazoline [1]
-
Quinazoline-2,4-dione (0.03 mol) and phosphorus oxychloride (POCl₃, 0.85 mol) are refluxed for 13 hours.
-
The mixture is cooled to room temperature and carefully poured over an ice-water mixture with stirring.
-
The precipitated solid is filtered, washed with water, and dried to yield 2,4-dichloroquinazoline.
-
Yield: ~90%[1]
-
Route 2: One-Pot Synthesis from 2-Aminobenzonitrile[2]
-
Triphenylphosphine oxide (8.34g, 30mmol) and 20ml of chlorobenzene are added to a 100ml three-necked flask and cooled in an ice-salt bath.
-
Triethylamine (0.01g, 0.1mmol) is added to the reaction flask.
-
A solution of triphosgene (BTC, 3.08g, 10mmol) in 10ml of chlorobenzene is added dropwise via a constant pressure dropping funnel.
-
After the addition, the reaction is stirred at room temperature for 30 minutes.
-
2-Aminobenzonitrile (1.18g, 10mmol) is added, and the reaction is heated to 120°C for 2 hours.
-
The product is isolated and purified.
-
Yield: 94.5%[2]
-
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the described synthetic routes to 2,4-dichloroquinazoline.
Caption: Workflow for the synthesis of 2,4-dichloroquinazoline from anthranilic acid.
Caption: One-pot workflow for synthesizing 2,4-dichloroquinazoline from 2-aminobenzonitrile.
References
A Comparative Guide to the Electronic Properties of Substituted Benzaldehydes: A DFT Perspective
For researchers, scientists, and drug development professionals, a deep understanding of the electronic properties of aromatic aldehydes is crucial for designing novel molecules with tailored functionalities. This guide provides a comprehensive comparison of the electronic properties of 2,6-dichloro-3-nitrobenzaldehyde with other substituted benzaldehydes, leveraging data from Density Functional Theory (DFT) studies. The strategic placement of electron-withdrawing and electron-donating groups on the benzene ring significantly influences the molecule's reactivity, polarity, and overall electronic landscape.
This guide will delve into the electronic characteristics of this compound and compare it with other relevant substituted benzaldehydes for which experimental and computational data are available. The insights presented are derived from established DFT computational protocols, offering a robust framework for understanding substituent effects in this important class of molecules.
Experimental and Computational Protocols
The data presented in this guide for the reference molecules are compiled from various DFT studies. For this compound, the electronic properties were calculated using a standard and widely accepted computational protocol to ensure consistency and comparability.
Computational Protocol: Density Functional Theory (DFT)
-
Software: Gaussian 09 or a comparable quantum chemistry software package.
-
Method: The electronic properties are calculated using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][2] This functional is renowned for its accuracy in predicting the electronic structure of organic molecules.[2]
-
Basis Set: The 6-311++G(d,p) basis set is employed, which provides a good balance between computational cost and accuracy for this class of molecules.[1][2]
-
Geometry Optimization: The molecular geometry of each compound is fully optimized in the gas phase without any symmetry constraints.
-
Property Calculation: Following geometry optimization, the electronic properties, including HOMO and LUMO energies and the dipole moment, are calculated at the same level of theory.
Experimental Workflow for Computational Analysis
The following diagram illustrates the typical workflow for a DFT-based analysis of molecular electronic properties.
References
Unambiguous Structure Validation: A Comparative Guide to Characterizing Reaction Products of 2,6-dichloro-3-nitrobenzaldehyde
A definitive guide for researchers and drug development professionals on the robust validation of synthetic products derived from 2,6-dichloro-3-nitrobenzaldehyde. This document provides a comparative analysis of X-ray crystallography against spectroscopic methods, supported by experimental data and detailed protocols.
The precise structural elucidation of novel chemical entities is a cornerstone of modern chemistry and drug discovery. For complex molecules derived from precursors like this compound, which serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, unambiguous structural validation is paramount. While a suite of analytical techniques is available, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of a molecule's three-dimensional structure.
This guide compares the definitive structural data obtained from X-ray crystallography with the inferential data provided by common spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparative Analysis of Structural Validation Techniques
The choice of analytical method depends on the specific information required and the nature of the sample. While spectroscopic methods are indispensable for routine analysis and reaction monitoring, X-ray crystallography provides the ultimate structural confirmation.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms (proton/carbon framework), chemical environment | Molecular weight, elemental formula | Presence of functional groups |
| Sample Requirement | High-quality single crystal | Soluble sample (~1-10 mg) | Small sample quantity (µg-ng), often soluble | Solid or liquid sample |
| Certainty of Structure | Unambiguous and definitive | Inferred from spectral data; can be ambiguous for complex isomers | Provides mass, not connectivity | Indicates functional groups, not full structure |
| Key Data Output | Atomic coordinates, thermal ellipsoids | Chemical shifts (ppm), coupling constants (Hz) | Mass-to-charge ratio (m/z) | Absorption frequencies (cm⁻¹) |
| Primary Application | Absolute structure determination of new compounds | Elucidation of molecular framework and connectivity | Confirmation of molecular weight and formula | Rapid identification of key chemical bonds |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the synthesis of a potential reaction product and its subsequent analysis.
Protocol 1: Synthesis of 2,6-dichloro-3-nitrobenzonitrile
A common reaction involving an aldehyde is its conversion to a nitrile. This protocol outlines a potential synthesis starting from the related compound, 1,2-dichloro-3-nitrobenzene, which can be conceptually linked to the reactivity of the aldehyde.
Materials:
-
1,2-dichloro-3-nitrobenzene
-
Copper (I) cyanide (CuCN)
-
Pyridine or N,N-Dimethylformamide (DMF)
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere, combine 1,2-dichloro-3-nitrobenzene (1 mole equivalent) and cuprous cyanide (1 mole equivalent) in a reaction flask.
-
Add pyridine or DMF as a solvent and catalyst.
-
Heat the mixture to approximately 165°C for 30-60 minutes.[1][2]
-
Allow the dark mixture to cool, then add toluene and concentrated HCl.
-
Stir the mixture vigorously to separate the product into the organic layer.
-
Separate the organic layer and extract the aqueous phase multiple times with toluene.
-
Combine the organic extracts and wash sequentially with concentrated HCl, water, and saturated sodium chloride solution.
-
Dry the toluene solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[1]
-
Recrystallize the crude solid from a suitable solvent like methanol to obtain pure 2,6-dichloro-3-nitrobenzonitrile.[1]
Protocol 2: Single-Crystal X-ray Crystallography
Objective: To obtain the absolute molecular structure of the synthesized product.
Procedure:
-
Crystal Growth: Grow single crystals of the purified product. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting: Select a high-quality crystal (typically <0.5 mm in any dimension) with well-defined faces and no visible cracks. Mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100-120 K) is used to minimize thermal motion.
-
Unit Cell Determination: Collect a series of initial frames to determine the crystal's unit cell parameters and Bravais lattice.
-
Full Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a range of angles.
-
Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an initial electron density map. The molecular structure is then built and refined, a process that adjusts atomic positions and thermal parameters to best fit the experimental diffraction data. The final output provides precise atomic coordinates.
Data Presentation: A Hypothetical Case Study
Imagine the successful synthesis and crystallographic analysis of a hydrazone derivative formed from the reaction of this compound with benzoylhydrazine. The data would be presented as follows.
Table 1: Spectroscopic Data for the Hypothetical Product
| Method | Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5 (s, 1H), 8.2 (d, J=8.5 Hz, 1H), 7.9-7.5 (m, 6H) | Presence of aromatic and imine protons consistent with the proposed structure. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.0, 148.2, 145.5, 134.1, 132.5, 131.9, 130.3, 129.0, 128.8, 127.6 | Confirms the number of unique carbon environments. |
| HRMS (ESI+) | m/z: [M+H]⁺ calcd for C₁₄H₉Cl₂N₃O₃, 352.0048; found 352.0051 | Confirms the elemental composition and molecular weight. |
| IR (KBr) | ν 3250 (N-H), 1670 (C=O, amide), 1580 (C=N), 1530, 1350 (NO₂) cm⁻¹ | Indicates the presence of key functional groups: N-H, amide carbonyl, imine, and nitro group. |
This data strongly suggests the formation of the desired product, but cannot definitively distinguish between potential isomers or confirm stereochemistry without extensive 2D NMR experiments.
Table 2: Crystallographic Data for the Hypothetical Product
| Parameter | Value |
| Chemical Formula | C₁₄H₉Cl₂N₃O₃ |
| Formula Weight | 351.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.912 (1) |
| b (Å) | 25.854 (2) |
| c (Å) | 7.662 (1) |
| β (º) | 98.54 (1) |
| Volume (ų) | 1352.1 (3) |
| Z | 4 |
| Final R indices | R₁ = 0.056, wR₂ = 0.153 |
| Goodness-of-fit | 1.04 |
This crystallographic data provides the absolute, unambiguous 3D structure of the molecule, confirming atomic connectivity, bond lengths, angles, and conformation in the solid state. The data is based on a similar structure for comparison purposes.[3]
Visualizing the Workflow
A clear workflow is essential for planning and executing structural validation studies.
References
Safety Operating Guide
Proper Disposal of 2,6-Dichloro-3-nitrobenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 2,6-Dichloro-3-nitrobenzaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety Precautions:
This compound is a hazardous chemical that can cause severe skin burns and eye damage.[1] In case of exposure, follow these first-aid measures immediately:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[1]
Always handle this chemical with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste and managed in accordance with federal, state, and local regulations.[2] Do not dispose of this chemical down the drain or by evaporation.[2]
1. Waste Identification and Segregation:
-
Clearly identify the waste as "Hazardous Waste: this compound".
-
This compound is a halogenated nitroaromatic. It is crucial to segregate it from incompatible materials to prevent dangerous reactions. As a general rule, store it away from:
2. Container Selection and Preparation:
-
Select a leak-proof container that is chemically compatible with this compound. Plastic containers are often preferred for chemical waste.[4]
-
Ensure the container is clean, dry, and in good condition with a secure, screw-on cap.[5]
-
If reusing a container, completely remove or deface any previous labels.[1]
3. Waste Accumulation and Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[6]
-
The label must include:
-
When adding the chemical to the waste container, perform the transfer in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[6]
-
Do not overfill the container. Leave at least 5% of the container volume as headspace to allow for thermal expansion.[1]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[3][5]
-
The SAA should be clearly marked with a "Danger – Hazardous Waste" sign.[5]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[5]
5. Arranging for Disposal:
-
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[4]
-
Provide them with the necessary information about the waste, as indicated on the label.
Quantitative Data for Waste Management
| Parameter | Guideline | Source |
| Container Headspace | Leave at least 5% of the container volume empty for thermal expansion. | [1] |
| SAA Liquid Waste Limit | A maximum of 55 gallons of hazardous waste may be stored. | [4] |
| SAA Acutely Toxic Waste Limit | A maximum of one quart of liquid or one kilogram of solid acutely toxic chemical waste may be accumulated. | [4] |
| Container Weight Limit | Packaging containing hazardous waste should not exceed a total weight of 25 kg. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling 2,6-Dichloro-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential information for the safe handling, use, and disposal of 2,6-Dichloro-3-nitrobenzaldehyde. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Summary & Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1] It is crucial to use appropriate personal protective equipment (PPE) to prevent any direct contact.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation (Category 1B)[1] | Gloves: Chemical-resistant gloves. |
| Serious Eye Damage/Irritation (Category 1)[1] | Eye Protection: Chemical safety goggles or a face shield.[1][2] |
| Corrosive Material[1] | Body Protection: Protective clothing to prevent skin exposure.[1] |
| Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or irritation is experienced.[1] |
Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Handling Procedures:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]
-
Prevent Contact: Do not breathe dust, fumes, or vapors.[1] Avoid all contact with skin and eyes.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated area.
-
The substance should be stored locked up.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3]
Emergency and First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations.
-
Collection: Sweep up and shovel any solid waste into a suitable, labeled container for disposal.[1]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Do not allow the chemical to enter the environment.[1]
Operational Workflow
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
